Sitafloxacin monohydrate
Description
Properties
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-JJZGMWGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163253-37-0 | |
| Record name | Sitafloxacin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sitafloxacin Monohydrate: A Technical Guide to Its Efficacy Against Fluoroquinolone-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the efficacy of sitafloxacin monohydrate against a range of fluoroquinolone-resistant bacterial strains. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.
Executive Summary
Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent in vitro activity against a wide spectrum of Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other fluoroquinolone antibiotics.[1][2][3] Its unique chemical structure allows for effective inhibition of both bacterial DNA gyrase and topoisomerase IV, the essential enzymes targeted by fluoroquinolones.[4][5] This dual-targeting mechanism, combined with a higher affinity for these enzymes, contributes to its enhanced activity against pathogens harboring mutations that confer resistance to older fluoroquinolones like ciprofloxacin and levofloxacin.[6] This guide synthesizes available data on sitafloxacin's effectiveness, presenting comparative Minimum Inhibitory Concentration (MIC) values and detailing the methodologies used in these assessments.
Mechanism of Action and Resistance
Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for bacterial DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the antibiotic.
Sitafloxacin's efficacy against such resistant strains is attributed to its balanced and potent inhibitory activity against both enzymes.[5] Even in the presence of mutations that reduce the effectiveness of other fluoroquinolones, sitafloxacin can often still bind to the target enzymes with sufficient affinity to inhibit their function and lead to bacterial cell death. For instance, a point mutation in gyrA that leads to a 16-fold increase in the MIC for sparfloxacin or moxifloxacin may only result in a 4-fold increase for sitafloxacin.[6]
Figure 1: Mechanism of Action of Sitafloxacin.
In-Vitro Efficacy Against Fluoroquinolone-Resistant Strains
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sitafloxacin against various fluoroquinolone-resistant bacterial strains, compiled from multiple in-vitro studies. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).
Escherichia coli
| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Ciprofloxacin-Resistant | MIC90: 1 | MIC90: ≥64 | [7][8] |
Klebsiella pneumoniae
| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Ciprofloxacin-Resistant, ESBL-producing | MICs ≤2 for 67% of isolates | MIC50: ≥32 | [9] |
Pseudomonas aeruginosa
| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Ciprofloxacin-Resistant (Urinary Isolates) | MIC: 8 | MIC: >128 | [3] |
| Ciprofloxacin-Resistant (Respiratory Isolates) | MIC: 2 | MIC: >32 | [3] |
Staphylococcus aureus
| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Reference |
| Ciprofloxacin-Resistant (with grlA and gyrA mutations) | ≤6.25 for 96.4% of isolates | MIC50: 50 | Active against 35.2% of isolates (MIC ≤6.25) | [10] |
| Oxacillin-Resistant (MRSA) | MIC90: 0.25 - 1 | - | - | [4] |
Mycobacterium tuberculosis
| Strain Type | Sitafloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) | Reference |
| Multidrug-Resistant (MDR) | 0.125 | 1 | 2 | - | [11][12] |
| Pre-Extensively Drug-Resistant (pre-XDR) | 0.5 | - | - | - | [1][13] |
| Extensively Drug-Resistant (XDR) | 0.5 | - | - | - | [1][13] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized in-vitro susceptibility testing methods, namely broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Figure 2: Broth Microdilution Experimental Workflow.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: this compound is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (uninoculated) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of sitafloxacin that completely inhibits visible growth.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Detailed Steps:
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of sitafloxacin.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is the lowest concentration of sitafloxacin that prevents the visible growth of the bacteria on the agar surface.
Conclusion
The compiled data strongly indicate that this compound is a highly effective agent against a variety of fluoroquinolone-resistant bacteria. Its potent, dual-targeting mechanism of action allows it to overcome common resistance mutations that render other fluoroquinolones ineffective. The consistently lower MIC values for sitafloxacin compared to older fluoroquinolones against resistant strains of E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and M. tuberculosis underscore its potential as a valuable therapeutic option in clinical settings where fluoroquinolone resistance is prevalent. Further clinical investigation is warranted to fully elucidate its role in treating infections caused by these challenging pathogens.
References
- 1. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing Sitafloxacin Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of quinolone resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Sitafloxacin Monohydrate: A Technical Guide for Combating Drug-Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a promising therapeutic agent with potent activity against a broad spectrum of pathogenic bacteria, including those resistant to other antibiotics. This technical guide provides an in-depth analysis of Sitafloxacin monohydrate, focusing on its mechanism of action, in vitro efficacy against key drug-resistant pathogens, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in harnessing the potential of Sitafloxacin for the treatment of challenging bacterial infections.
Introduction
Sitafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] It has demonstrated particular efficacy against several high-priority drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), carbapenem-resistant Acinetobacter baumannii (CRAB), and multidrug-resistant Pseudomonas aeruginosa.[3][4][5][6] This guide delves into the technical aspects of Sitafloxacin, providing the necessary data and methodologies to facilitate further research and development.
Mechanism of Action
Like other fluoroquinolones, Sitafloxacin's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.[7][8] Topoisomerase IV is primarily responsible for decatenating daughter chromosomes following replication, allowing for proper cell division.[7][8]
Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7][8] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[7] A key feature of Sitafloxacin is its balanced inhibitory activity against both DNA gyrase and topoisomerase IV, which may contribute to its potent activity and a lower propensity for resistance development compared to other fluoroquinolones.[7]
In Vitro Efficacy: Quantitative Data
The following tables summarize the in vitro activity of Sitafloxacin against a range of drug-resistant bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Activity of Sitafloxacin against Gram-Positive Drug-Resistant Bacteria
| Bacterial Species | Resistance Profile | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Comparator Drug(s) MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | Ciprofloxacin: >128, Levofloxacin: 64 | [5][9] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 | - | - | [10] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | A concentration of 1 mg/L inhibits 50% of VRE isolates | [9] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.12 | Levofloxacin: 1 | [10] |
Table 2: In Vitro Activity of Sitafloxacin against Gram-Negative Drug-Resistant Bacteria
| Bacterial Species | Resistance Profile | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Comparator Drug(s) MIC90 (mg/L) | Reference(s) |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 2 | 8 | Ciprofloxacin: >128, Levofloxacin: 64 | [5] |
| Pseudomonas aeruginosa | Multidrug-Resistant | - | - | Sitafloxacin has shown efficacy against biofilms and persister cells. | [6] |
| Escherichia coli | ESBL-producing | - | - | Sitafloxacin MICs are significantly lower than levofloxacin. | [11] |
| Klebsiella pneumoniae | ESBL-producing | - | - | Sitafloxacin is active against ciprofloxacin-resistant strains. | [1] |
| Neisseria gonorrhoeae | Ciprofloxacin-Resistant | - | 0.5 | Ciprofloxacin: >32 | [10][12] |
Table 3: In Vitro Activity of Sitafloxacin against Other Clinically Relevant Pathogens
| Bacterial Species | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Reference(s) |
| Mycobacterium tuberculosis (MDR) | - | 0.0625 | [13] |
| Mycobacterium tuberculosis (XDR) | - | 0.5 | [13] |
| Chlamydia pneumoniae | 0.031 - 0.125 (MIC range) | - | |
| Chlamydia trachomatis | 0.031 - 0.125 (MIC range) | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Sitafloxacin.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound powder
-
Appropriate solvent for Sitafloxacin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sitafloxacin Stock Solution: Prepare a stock solution of Sitafloxacin at a high concentration (e.g., 1280 mg/L) in the appropriate solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the Sitafloxacin stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 mg/L to 0.06 mg/L).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the test plate.
-
Inoculation: Transfer 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted Sitafloxacin, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Sitafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Checkerboard Synergy Assay
This assay is used to assess the in vitro interaction between two antimicrobial agents.
Materials:
-
This compound
-
Second antimicrobial agent
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Drug Preparation: Prepare stock solutions of Sitafloxacin and the second antimicrobial agent at concentrations that are multiples of their respective MICs.
-
Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Sitafloxacin along the x-axis and the second drug along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Murine Model of Implant-Associated Osteomyelitis
This in vivo model is used to evaluate the efficacy of antimicrobial agents in treating bone and implant-related infections.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Sterile orthopedic implants (e.g., stainless steel pins or plates)
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments
-
Bacterial culture of a relevant pathogen (e.g., MRSA)
-
Sitafloxacin for administration (oral or parenteral)
-
Imaging equipment (e.g., X-ray, bioluminescence imager if using a luminescent bacterial strain)
Procedure:
-
Anesthesia and Surgical Site Preparation: Anesthetize the mouse and prepare the surgical site (e.g., femur or tibia) by shaving and disinfecting the skin.
-
Implant Insertion: Create a surgical defect in the bone and insert the sterile implant into the medullary canal or fix it to the bone surface.
-
Bacterial Inoculation: Inoculate the surgical site with a known quantity of the pathogenic bacteria (e.g., 103 - 106 CFU).
-
Wound Closure: Close the surgical wound with sutures.
-
Treatment Regimen: After a predetermined period to allow for infection establishment, begin treatment with Sitafloxacin at a defined dose and frequency. A control group should receive a placebo.
-
Monitoring: Monitor the animals for clinical signs of infection. Perform periodic imaging to assess bone destruction and bacterial burden (if applicable).
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the infected bone and implant. Quantify the bacterial load by plating homogenized tissue and counting CFUs. Histological analysis of the bone tissue can also be performed to assess inflammation and bone remodeling.
Conclusion
This compound demonstrates potent in vitro activity against a wide array of clinically significant drug-resistant bacteria. Its balanced inhibition of both DNA gyrase and topoisomerase IV provides a strong mechanistic basis for its efficacy. The data and experimental protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations into the role of Sitafloxacin in the management of infections caused by these challenging pathogens. Continued research is warranted to fully elucidate its clinical utility, optimize dosing regimens, and explore its potential in combination therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. A Novel Murine Model of Established Staphylococcal Bone Infection in the Presence of a Fracture Fixation Plate to Study Therapies Utilizing Antibiotic-laden Spacers after Revision Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. A Quantitative Mouse Model of Implant-Associated Osteomyelitis and the Kinetics of Microbial Growth, Osteolysis and Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Fluoroquinolones: Sitafloxacin Monohydrate's Pivotal Role in Combating Multidrug-Resistant Pathogens
A Technical Guide for Researchers and Drug Development Professionals
Published: November 5, 2025
Abstract
The escalating crisis of antimicrobial resistance necessitates the strategic deployment of potent antibiotics capable of overcoming established resistance mechanisms. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a formidable agent against a wide spectrum of multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive analysis of sitafloxacin monohydrate's efficacy, mechanism of action, and clinical utility in the context of MDR infections. Through a synthesis of preclinical and clinical data, this document elucidates the pharmacodynamic and pharmacokinetic properties that underpin its success. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of sitafloxacin's role in the contemporary antibiotic armamentarium.
Introduction: The Challenge of Multidrug Resistance
Multidrug-resistant (MDR) organisms pose a significant threat to global public health, rendering conventional antibiotic therapies ineffective and leading to increased morbidity and mortality. The development of novel antimicrobial agents is a critical endeavor, yet the pipeline of new antibiotics remains sparse. In this landscape, the strategic use of existing, highly active agents is paramount. Sitafloxacin, a broad-spectrum fluoroquinolone, demonstrates potent activity against a range of Gram-positive, Gram-negative, and atypical bacteria, including strains resistant to other fluoroquinolones and antibiotic classes.[1][2][3] Its unique chemical structure contributes to its enhanced antibacterial activity and favorable pharmacokinetic profile, making it a valuable option in the fight against MDR infections.[4][5]
Mechanism of Action: Dual Inhibition of Essential Bacterial Enzymes
Like other fluoroquinolones, sitafloxacin's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[4][5][6] DNA gyrase is crucial for the negative supercoiling of DNA, a process necessary for the initiation of replication.[4][5] Topoisomerase IV is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication.[4][5]
Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[5][7] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6][7] A key advantage of sitafloxacin is its balanced and potent inhibition of both enzymes, which is believed to contribute to its high activity against resistant strains and a lower propensity for the development of resistance.[6]
In Vitro Activity Against Multidrug-Resistant Pathogens
Sitafloxacin exhibits potent in vitro activity against a wide array of MDR pathogens. Its lower Minimum Inhibitory Concentrations (MICs) compared to other fluoroquinolones highlight its enhanced efficacy.
Quantitative Data Summary
The following tables summarize the in vitro activity of sitafloxacin against various MDR pathogens, as reported in several studies.
Table 1: MIC of Sitafloxacin and Comparators against Multidrug-Resistant Mycobacterium tuberculosis
| Organism | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) | Moxifloxacin MIC₅₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₅₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Reference |
| MDR M. tuberculosis | 0.0313 | 0.125 | 0.0625 | 1 | 0.125 | 2 | [8] |
| Pre-XDR/XDR M. tuberculosis | - | 0.5 | - | - | - | - | [9][10] |
Table 2: MIC of Sitafloxacin and Comparators against Gram-Negative MDR Pathogens
| Organism | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Reference |
| Carbapenem-resistant A. baumannii | - | Significantly lower than ciprofloxacin and levofloxacin | - | - | [2] |
| ESBL-producing E. coli | - | Lower than levofloxacin and ciprofloxacin | - | - | [3] |
| P. aeruginosa (respiratory isolates) | - | 2 | 32 | 32 | [11] |
| P. aeruginosa (urinary isolates) | - | 8 | >128 | >128 | [11] |
| MDR N. gonorrhoeae | - | 0.25-0.5 (for XDR strains) | >32 | - | [12] |
Table 3: MIC of Sitafloxacin against Gram-Positive MDR Pathogens
| Organism | Sitafloxacin MIC₉₀ (mg/L) | Reference |
| Methicillin-resistant S. aureus (MRSA) | ≤6.25 | [13] |
| Vancomycin-resistant Enterococci (VRE) | 1 | [14][15] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning sitafloxacin's efficacy.
Minimum Inhibitory Concentration (MIC) Determination
Method: Microplate Alamar Blue Assay (MABA) for M. tuberculosis[9][10]
-
Isolate Preparation: Clinical isolates of M. tuberculosis are cultured in an appropriate liquid medium.
-
Drug Dilution: Sitafloxacin and comparator antibiotics are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis isolate.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C) for a specified period.
-
Reading: Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Method: Agar Dilution for N. gonorrhoeae[12]
-
Media Preparation: A series of agar plates containing serial dilutions of sitafloxacin are prepared.
-
Inoculation: A standardized suspension of each N. gonorrhoeae isolate is spotted onto the surface of each plate.
-
Incubation: Plates are incubated under specific atmospheric conditions (e.g., CO₂-enriched) and temperature.
-
Reading: The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria on the agar.
Method: Microdilution Susceptibility Testing for various MDR bacteria[16]
-
Procedure: This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microplate, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
In Vitro Pharmacodynamic Model of Urinary Tract Infection[16][17]
-
Model Setup: A dynamic in vitro model is established to simulate the urodynamics in a healthy human subject. This typically involves a central compartment representing the bladder, with continuous inflow of fresh medium and outflow to simulate urine production and voiding.
-
Pharmacokinetic Simulation: The concentration of sitafloxacin in the model is adjusted over a 24-hour period to mimic the drug's pharmacokinetic profile in human urine following administration.
-
Bacterial Inoculation: The model is inoculated with a standardized concentration of the MDR bacterial isolate.
-
Sampling and Analysis: Samples are collected from the model at various time points over 24 hours. The bacterial concentration (colony-forming units per milliliter, CFU/mL) is determined by plating serial dilutions of the samples.
-
Efficacy Quantification: The change in the logarithm of the bacterial colony counts over 24 hours is used to quantify the drug's efficacy.
-
PK/PD Analysis: The relationship between a pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., UAUC₀₋₂₄h/MIC) and the antibacterial effect is determined using a sigmoid Emax model.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Sitafloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability, rapid absorption, and wide distribution into various tissues and body fluids.[17] It is primarily excreted in an unchanged form in the urine, leading to high urinary concentrations, which is beneficial for treating urinary tract infections (UTIs).[18]
The PK/PD parameters of sitafloxacin are crucial for predicting its clinical efficacy. The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) are key predictors of its antibacterial effect.[17]
Table 4: Pharmacodynamic Targets for Sitafloxacin against MDR Pathogens in a UTI Model [16][19]
| Pathogen | Stasis (UAUC₀₋₂₄h/MIC) | 1-log₁₀ Killing (UAUC₀₋₂₄h/MIC) | 2-log₁₀ Killing (UAUC₀₋₂₄h/MIC) |
| Carbapenem-resistant E. coli | 63.60 | 79.49 | 99.45 |
| Carbapenem-resistant P. aeruginosa | 60.85 | 90.31 | 128.95 |
| Vancomycin-resistant E. faecium | 65.91 | 77.81 | 103.11 |
Clinical Efficacy in MDR Infections
Clinical trials have demonstrated the efficacy of sitafloxacin in treating infections caused by MDR pathogens.
Table 5: Clinical and Microbiological Response Rates of Sitafloxacin in Acute Bacterial Infections [2]
| Infection Type | Sitafloxacin Clinical Response Rate | Comparator Clinical Response Rate | Sitafloxacin Microbiological Response Rate | Comparator Microbiological Response Rate |
| Overall Acute Bacterial Infections | 94.6% | 92.5% | 82.0% | 77.8% |
| Complicated UTI/Acute Pyelonephritis | 96.9% | 91.3% | - | - |
| Pneumonia | 88.6% | - | - | - |
In a study on severe infections caused by MRSA and VRE, sitafloxacin showed efficacy in some patients who had failed previous treatments.[14][15] Specifically, four out of eleven patients with recalcitrant MRSA infections were cured, and vancomycin-resistant enterococci were eliminated in seven out of nine patients.[14][15]
Resistance Mechanisms and Sitafloxacin's Ability to Overcome Them
Resistance to fluoroquinolones typically arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[6][20] Another mechanism involves the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[13][20]
Sitafloxacin's potent, balanced activity against both target enzymes makes it less susceptible to resistance development through single-step mutations.[6] It has demonstrated activity against strains with mutations that confer resistance to other fluoroquinolones. For instance, sitafloxacin remains active against many ciprofloxacin- or levofloxacin-resistant mutants.[6][13] In a study of MDR M. tuberculosis, only 15.22% of isolates with pre-existing fluoroquinolone resistance were resistant to sitafloxacin.[1][8]
Conclusion and Future Directions
This compound stands as a potent therapeutic option in an era of increasing antimicrobial resistance. Its broad spectrum of activity, particularly against challenging MDR pathogens, coupled with a favorable pharmacokinetic and pharmacodynamic profile, positions it as a valuable tool for clinicians. The dual-targeting mechanism of action not only enhances its efficacy but may also contribute to a lower potential for resistance development.
Further research is warranted to fully elucidate the clinical utility of sitafloxacin in various MDR infections through large-scale, randomized controlled trials. Additionally, ongoing surveillance of resistance patterns is crucial to ensure its continued efficacy. For drug development professionals, the structural and mechanistic attributes of sitafloxacin that contribute to its success against resistant strains offer a compelling blueprint for the design of next-generation antibiotics. The continued investigation and judicious use of sitafloxacin will be instrumental in addressing the global challenge of multidrug-resistant pathogens.
References
- 1. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 6. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sitafloxacin demonstrates excellent in vitro activity against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae | Infection Update [infectweb.com]
- 13. Mechanism of quinolone resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetic and microbial susceptibility studies of sitafloxacin | Infection Update [infectweb.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Sitafloxacin pharmacokinetics/pharmacodynamics against multidrug-resistant bacteria in a dynamic urinary tract infection in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
Sitafloxacin Monohydrate: A Technical Guide to its Activity Against Atypical Pathogens of the Mycoplasma Genus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of sitafloxacin monohydrate against clinically relevant Mycoplasma species, namely Mycoplasma pneumoniae and Mycoplasma genitalium. The document details the antimicrobial potency of sitafloxacin, outlines the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.
In-Vitro Activity of Sitafloxacin Against Mycoplasma Species
Sitafloxacin, a fourth-generation fluoroquinolone, has demonstrated potent in-vitro activity against a broad spectrum of bacteria, including atypical pathogens such as Mycoplasma species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sitafloxacin against Mycoplasma pneumoniae and Mycoplasma genitalium, providing a quantitative measure of its efficacy.
Table 1: In-Vitro Activity of Sitafloxacin against Mycoplasma pneumoniae
| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 14 | Not Reported | Not Reported | 0.03 | [1] |
| Not Specified | 0.06 - ? | Not Reported | Not Reported |
Table 2: In-Vitro Activity of Sitafloxacin against Mycoplasma genitalium
| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 23 | Not Reported | Not Reported | 0.125 | |
| ATCC 33530 (parent) | 0.125 | Not Applicable | Not Applicable | |
| 3 (ciprofloxacin-selected mutants) | 0.125 - 0.25 | Not Applicable | Not Applicable |
Experimental Protocols for Mycoplasma Susceptibility Testing
The determination of sitafloxacin's in-vitro activity against Mycoplasma species is performed following standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M43-A provides the foundational guidelines for antimicrobial susceptibility testing of human mycoplasmas.[2][3][4][5][6] The two primary methods employed are broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. A detailed workflow is outlined below.
Detailed Steps:
-
Media Preparation: SP4 broth medium is prepared and supplemented with the necessary growth factors for Mycoplasma. The pH is adjusted to the optimal range for the specific species being tested.
-
Antimicrobial Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium to achieve a range of concentrations to be tested.
-
Inoculum Preparation: A standardized inoculum of the Mycoplasma isolate is prepared to a final concentration of approximately 104 to 105 color changing units (CCU) per milliliter.
-
Inoculation: The wells of a 96-well microtiter plate are filled with the prepared antimicrobial dilutions. Each well is then inoculated with the standardized Mycoplasma suspension.
-
Controls: Positive (no antibiotic) and negative (no inoculum) growth controls are included on each plate to ensure the validity of the results.
-
Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere with 5% CO2. Incubation times vary depending on the Mycoplasma species, typically ranging from 2 to 7 days.
-
MIC Determination: The MIC is determined as the lowest concentration of sitafloxacin that inhibits visible growth of the Mycoplasma, which is typically observed as the absence of a color change in the pH indicator of the broth.[7]
Agar Dilution Method
The agar dilution method is an alternative standardized technique for determining the MIC of antimicrobial agents against Mycoplasma.
Detailed Steps:
-
Media and Antimicrobial Plate Preparation: Molten SP4 agar is prepared and cooled to 45-50°C. Sitafloxacin dilutions are added to the molten agar to create a series of plates with varying antibiotic concentrations.
-
Inoculum Preparation: A standardized suspension of the Mycoplasma isolate is prepared.
-
Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is read as the lowest concentration of sitafloxacin that completely inhibits the visible growth of Mycoplasma colonies on the agar surface.
Mechanism of Action of Sitafloxacin
Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of resistance.
The bactericidal action of sitafloxacin is a result of the following key steps:
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target, although sitafloxacin effectively inhibits both enzymes. By inhibiting topoisomerase IV, sitafloxacin prevents the separation of interlinked daughter chromosomes following DNA replication.
-
Induction of Cell Death: The accumulation of double-strand DNA breaks and the disruption of DNA replication and segregation ultimately trigger a cascade of events leading to bacterial cell death.
The balanced inhibition of both DNA gyrase and topoisomerase IV by sitafloxacin is a key feature that contributes to its broad spectrum of activity and its potency against bacteria that may have developed resistance to other fluoroquinolones through mutations in one of these target enzymes.
References
- 1. In vitro activity of sitafloxacin against atypical bacteria (2009-2014) and comparison between susceptibility of clinical isolates in 2009 and 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Sitafloxacin Monohydrate in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria, including many resistant strains.[1] Its potent activity is attributed to the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.[2] Accurate quantification of sitafloxacin monohydrate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, toxicokinetic, and clinical monitoring studies. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the reliable determination of sitafloxacin in plasma, urine, and tissue samples.
Mechanism of Action of Sitafloxacin
Sitafloxacin exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It targets and stabilizes the complex formed between DNA and the enzymes DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] This stabilization prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[3][4]
References
- 1. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the HPLC method for the determination of quinolone residues in various muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sitafloxacin Monohydrate in the Study of Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sitafloxacin monohydrate, a fourth-generation fluoroquinolone, as a powerful tool in the investigation of bacterial resistance. Sitafloxacin's broad-spectrum activity, including its efficacy against many multidrug-resistant (MDR) strains, makes it an invaluable agent for elucidating resistance mechanisms.[1][2][3] This document outlines its mechanism of action, summarizes its activity against resistant pathogens, and provides detailed protocols for key experimental applications.
Introduction to Sitafloxacin and Its Mechanism of Action
Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are critical for DNA replication, transcription, and repair.[4] DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into bacterial DNA, while topoisomerase IV, with its ParC and ParE subunits, is responsible for decatenating daughter chromosomes after replication.[1][3] Sitafloxacin stabilizes the complex formed between these enzymes and DNA, leading to double-strand DNA breaks and subsequent cell death.[1][3] A key feature of sitafloxacin is its balanced inhibition of both DNA gyrase and topoisomerase IV, which may contribute to a reduced potential for resistance development compared to other fluoroquinolones.[1]
Applications in Studying Bacterial Resistance
Sitafloxacin is a valuable tool for several key areas of bacterial resistance research:
-
Surveillance of Resistance Trends: Its potent activity allows for the monitoring of fluoroquinolone resistance in clinical isolates.
-
Investigating Cross-Resistance: Comparing the activity of sitafloxacin against strains resistant to other fluoroquinolones can help elucidate the specific mutations and mechanisms conferring resistance.[5]
-
Selection of Resistant Mutants: In vitro studies using sitafloxacin can be employed to select for resistant mutants, allowing for the genetic characterization of emerging resistance mechanisms.[6]
-
Evaluation of Efflux Pump Activity: Although not the primary resistance mechanism against sitafloxacin in all bacteria, its accumulation can be studied in the presence and absence of efflux pump inhibitors to investigate the role of these systems.[7]
Quantitative Data: Sitafloxacin Activity Against Resistant Bacteria
The following tables summarize the in vitro activity of sitafloxacin against a variety of bacterial species, including those with defined resistance mechanisms. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MIC of Sitafloxacin against Fluoroquinolone-Resistant Neisseria gonorrhoeae
| Isolate Characteristics | Ciprofloxacin MIC (mg/L) | Sitafloxacin MIC (mg/L) |
| Ciprofloxacin-Resistant | 2 to 32 | 0.03 to 0.5 |
| Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) | High-level resistance | 0.25 to 0.5 |
Table 2: MIC of Sitafloxacin against Resistant Gram-Negative Bacilli
| Bacterial Species | Resistance Profile | Sitafloxacin MIC Range (mg/L) | Sitafloxacin MIC90 (mg/L) |
| Escherichia coli | ESBL-producing | ≤0.0625-8 | 2 |
| Klebsiella pneumoniae | ESBL-producing | Not specified | Not specified |
| Pseudomonas aeruginosa | Carbapenem-resistant | Not specified | Not specified |
| Acinetobacter baumannii | Carbapenem-resistant | Not specified | 2 |
Table 3: MIC of Sitafloxacin against Resistant Mycobacterium tuberculosis
| Resistance Profile | Ofloxacin Resistance (%) | Moxifloxacin Resistance (%) | Sitafloxacin Resistance (%) |
| Multidrug-Resistant (MDR) | 19 | 10.2 | 0 |
| Extensively Drug-Resistant (XDR) | Not specified | 56.1 | 0 |
Data sourced from[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of sitafloxacin.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Sitafloxacin Stock Solution: Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile distilled water) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the sitafloxacin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.002 to 64 mg/L).[12]
-
Prepare Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sitafloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of sitafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol for In Vitro Selection of Resistant Mutants
This protocol is designed to select for and characterize bacterial mutants with reduced susceptibility to sitafloxacin.[6]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Agar plates containing varying concentrations of sitafloxacin (e.g., 2x, 4x, 8x, 16x the MIC of the parental strain)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Grow a large population of the susceptible bacterial strain in broth to a high density (e.g., 10^9 to 10^10 CFU/mL).
-
Plate onto Sitafloxacin-Containing Agar: Plate a high-density inoculum onto agar plates containing sitafloxacin at concentrations at and above the MIC of the parental strain.
-
Incubation: Incubate the plates for 24-48 hours, or longer if necessary, to allow for the growth of resistant colonies.
-
Isolate and Confirm Resistance: Pick individual colonies that grow on the sitafloxacin-containing plates. Subculture them onto fresh antibiotic-free agar to ensure viability.
-
Determine MIC of Mutants: Perform MIC testing on the isolated colonies as described in Protocol 4.1 to confirm the increase in sitafloxacin MIC compared to the parental strain.
-
Characterize Resistance Mechanisms: Proceed with genetic analysis of the confirmed resistant mutants (see Protocol 4.3).
Protocol for Analysis of Quinolone Resistance-Determining Regions (QRDRs)
This protocol outlines the steps for identifying mutations in the target genes gyrA and parC.[13]
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the QRDRs of gyrA and parC of the test bacterium
-
PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental susceptible strain and the selected resistant mutants using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using PCR. Set up PCR reactions with the extracted genomic DNA as the template and the specific primers.
-
Verify PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the correct size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes that result in amino acid substitutions within the QRDRs.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of sitafloxacin and the experimental workflows for studying resistance.
Caption: Mechanism of action of sitafloxacin.
Caption: Experimental workflow for resistance studies.
Caption: Overview of bacterial resistance mechanisms.
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 5. Sitafloxacin demonstrates excellent in vitro activity against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae | Infection Update [infectweb.com]
- 6. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Pharmacokinetic and microbial susceptibility studies of sitafloxacin | Infection Update [infectweb.com]
- 11. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing Sitafloxacin Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of sitafloxacin against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Sitafloxacin Monohydrate Research in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory investigation of Sitafloxacin monohydrate, a fourth-generation fluoroquinolone antibiotic. The following sections detail the physicochemical properties, mechanism of action, and established experimental protocols for evaluating its efficacy and safety.
Physicochemical Properties of this compound
This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 7-[(7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid monohydrate |
| Molecular Formula | C₁₉H₂₀ClF₂N₃O₄ |
| Appearance | Off-white to light yellow powder |
Mechanism of Action
Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, Sitafloxacin blocks the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1] This dual-targeting mechanism contributes to its potent activity, including against some strains resistant to other fluoroquinolones.[1]
The inhibition of DNA gyrase and topoisomerase IV by Sitafloxacin triggers the bacterial SOS response, a complex signaling pathway activated by DNA damage.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sitafloxacin Monohydrate Degradation in Aqueous Solutions
Welcome to the technical support center for Sitafloxacin monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing unexpected degradation. What are the primary factors that could be causing this?
A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:
-
Exposure to Light (Photodegradation): Sitafloxacin is known to be photolabile, especially in neutral aqueous solutions. The key initial step in photodegradation is dechlorination.
-
Temperature (Thermal Degradation): Elevated temperatures can lead to the degradation of many pharmaceutical compounds, including fluoroquinolones.
-
Presence of Oxidizing Agents (Oxidative Degradation): Oxidizing agents, such as hydrogen peroxide, can induce degradation of Sitafloxacin.
Q2: I am observing a loss of potency in my Sitafloxacin stock solution. How should I prepare and store it to minimize degradation?
A2: To minimize degradation of your this compound stock solution, follow these recommendations:
-
Solvent: For initial stock solutions, consider using a solvent like DMSO before further dilution in aqueous media.
-
Protection from Light: Always protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
pH Control: Depending on your experimental needs, preparing solutions in slightly acidic or alkaline buffers may enhance photostability compared to neutral pH.
-
Temperature: Store stock solutions at recommended temperatures, typically -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive experiments, consider degassing your aqueous solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q3: Are there any known degradation products of Sitafloxacin that I should be aware of?
A3: Yes, some degradation products of Sitafloxacin have been identified, particularly from photodegradation studies. The primary photodegradation pathway involves dechlorination. Two identified photodegradation products are:
-
7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
-
1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde[1]
Under oxidative conditions, degradation of the piperazine moiety is a common pathway for fluoroquinolones.
Troubleshooting Guides
Issue 1: Rapid Loss of Sitafloxacin Concentration in Aqueous Solution
Symptoms:
-
Lower than expected peak area for Sitafloxacin in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Reduced antibacterial activity of the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Repeat the experiment using amber-colored glassware or wrap containers in aluminum foil. 2. Minimize the exposure of the solution to ambient and UV light during preparation and handling. 3. If possible, work under yellow light. |
| Unfavorable pH | 1. Measure the pH of your aqueous solution. 2. If the pH is neutral, consider using a slightly acidic or alkaline buffer system if it does not interfere with your experiment. Photodegradation rates are reportedly higher in neutral solutions.[1] |
| Elevated Temperature | 1. Ensure that the solution is not exposed to high temperatures during preparation (e.g., during dissolution with sonication). 2. Store the solution at the recommended temperature (refrigerated or frozen) when not in use. |
| Oxidative Degradation | 1. Use freshly prepared, high-purity water for your solutions. 2. Consider de-gassing the solvent to remove dissolved oxygen. 3. Avoid sources of metal ions, which can catalyze oxidation. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in Sitafloxacin concentration between replicate samples.
-
Non-reproducible degradation profiles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | 1. Standardize the light conditions for all samples in photostability studies. 2. Use a photostability chamber with controlled light intensity and wavelength. |
| Variable pH | 1. Use buffered solutions to maintain a constant pH throughout the experiment. 2. Verify the pH of each sample before and after the stability study. |
| Temperature Fluctuations | 1. Use a calibrated incubator or water bath with precise temperature control. 2. Monitor and record the temperature throughout the study period. |
| Contamination | 1. Ensure all glassware and equipment are scrupulously clean. 2. Use high-purity reagents and solvents to avoid introducing contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solution of this compound in a temperature-controlled oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
Samples should be taken at various time points to monitor the extent of degradation.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Samples should be analyzed at various time points.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Sitafloxacin
This method is intended for the quantification of Sitafloxacin and the separation of its degradation products.
| Parameter | Condition |
| Column | Symmetry C18 (5 µm, 100 x 4.6 mm) or equivalent |
| Mobile Phase | Water: Acetonitrile (70:30 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 300 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the Sitafloxacin peak from all potential degradation product peaks generated during forced degradation studies.
Visualizations
Caption: Factors influencing Sitafloxacin degradation.
Caption: Troubleshooting workflow for degradation.
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Optimizing Sitafloxacin Monohydrate for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sitafloxacin monohydrate in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sitafloxacin?
A1: Sitafloxacin is a fourth-generation fluoroquinolone antibiotic. Its primary antibacterial mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, Sitafloxacin leads to double-strand breaks in bacterial DNA, ultimately causing bacterial cell death.[1]
Q2: Is this compound toxic to mammalian cells?
A2: Sitafloxacin exhibits high selectivity for bacterial enzymes over their mammalian counterparts. One study found that Sitafloxacin had no adverse effects on human embryonic kidney 293T cells at concentrations up to 64 µg/mL.[1] Furthermore, the concentration of Sitafloxacin required to inhibit human topoisomerase II (IC50 of 2,369 µg/ml) is substantially higher than that needed to inhibit bacterial DNA gyrase (IC50 of 0.13 µg/ml) and topoisomerase IV (IC50 of 0.39 µg/ml), indicating a wide therapeutic window. However, like other fluoroquinolones, high concentrations may lead to off-target effects.
Q3: What is a suitable starting concentration range for Sitafloxacin in a cell culture experiment?
A3: The optimal concentration of this compound will depend on the specific cell line and the goals of your experiment (e.g., studying antibacterial efficacy against intracellular pathogens vs. assessing cytotoxicity). Based on available data, a starting range of 1-100 µg/mL is recommended for initial cytotoxicity and dose-response studies in mammalian cell lines. For experiments involving intracellular bacteria, the concentration should be determined based on the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain, while also considering the cytotoxicity profile for the host mammalian cell line.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in high-quality, sterile DMSO to a concentration of 10-50 mg/mL. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Death or Reduced Viability | - Sitafloxacin concentration is too high for the specific cell line. - Contamination of cell culture. - Synergistic toxic effects with other media components. | - Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your cell line (see Experimental Protocol 1). - Test a lower concentration range of Sitafloxacin. - Regularly check for microbial contamination.[2][3] - Ensure all reagents and media are sterile. |
| Inconsistent Results Between Experiments | - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Degradation of Sitafloxacin stock solution. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. - Maintain consistent incubation times for all experiments. - Use fresh aliquots of the Sitafloxacin stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Precipitate Formation in Culture Medium | - The concentration of Sitafloxacin exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. | - Ensure the final DMSO concentration is not causing the drug to precipitate. - Prepare fresh working solutions of Sitafloxacin immediately before use. - If precipitation persists, consider reducing the concentration or using a different solvent if compatible with your cells. |
| No Effect on Intracellular Bacteria | - Insufficient intracellular concentration of Sitafloxacin. - The bacterial strain is resistant to Sitafloxacin. - The antibiotic is being actively pumped out of the mammalian cells. | - Increase the concentration of Sitafloxacin, ensuring it remains below the cytotoxic level for the host cells. - Verify the MIC of Sitafloxacin for your bacterial strain. - Consider using a different antibiotic if resistance is confirmed. |
Data Presentation
Table 1: Cytotoxicity of Sitafloxacin and Ciprofloxacin in Mammalian Cell Lines
Note: Data for Sitafloxacin cytotoxicity in a variety of cell lines is limited. Ciprofloxacin, another fluoroquinolone, is included for comparative purposes to provide an expected range of cytotoxicity.
| Compound | Cell Line | Assay | Incubation Time | IC50 / Effect | Reference |
| Sitafloxacin | Human Embryonic Kidney (HEK293T) | Not specified | Not specified | No adverse effects up to 64 µg/mL | [1] |
| Sitafloxacin | Human Topoisomerase II | In vitro inhibition | Not specified | 2,369 µg/mL | |
| Ciprofloxacin | Human Lung Carcinoma (A549) | MTT Assay | 72 hours | 133.3 µg/mL | [4] |
| Ciprofloxacin | Human Hepatocellular Carcinoma (HepG2) | MTT Assay | 72 hours | 60.5 µg/mL | [4] |
| Ciprofloxacin | Human Cervical Cancer (HeLa) | Trypan Blue | 48 hours | Cytotoxicity observed at 100 mg/L | [5] |
| Ciprofloxacin | Human Glioblastoma (A-172) | MTT Assay | 72 hours | 259.3 µM | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of Sitafloxacin using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Sitafloxacin Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Sitafloxacin dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium containing the same concentration of DMSO as the highest Sitafloxacin concentration as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Sitafloxacin concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Sitafloxacin.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Sitafloxacin at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental Workflow for Sitafloxacin Optimization.
Caption: Potential Signaling Pathways Affected by High Concentrations of Fluoroquinolones.
Caption: Troubleshooting Decision Tree for Unexpected Cell Death.
References
- 1. mdpi.com [mdpi.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
Technical Support Center: Managing Common Adverse Effects of Sitafloxacin Monohydrate in Research Models
Welcome to the technical support center for researchers utilizing Sitafloxacin monohydrate in their experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common adverse effects encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of Sitafloxacin observed in research models?
A1: Based on preclinical and clinical data, the most frequently reported adverse effects associated with Sitafloxacin and other fluoroquinolones include gastrointestinal disturbances (such as diarrhea and loose stools), hepatotoxicity (elevated liver enzymes), and phototoxicity.[1][2][3][4][5] Less common but more severe effects characteristic of the fluoroquinolone class include cardiotoxicity (QT interval prolongation), tendinopathy, and neurotoxicity.[5][6]
Q2: Are there species-specific or model-specific adverse effects I should be aware of?
A2: Yes, certain adverse effects can be more pronounced in specific models. For instance, phototoxicity has been noted to be more significant in Caucasian subjects in clinical trials, and similar sensitivities may be observed in certain animal strains (e.g., albino mice).[1][7] Retinal degeneration has been reported in cats with high doses of some fluoroquinolones.[8] It is crucial to consider the specific characteristics of your research model when designing your study.
Q3: What is the underlying mechanism of Sitafloxacin-induced toxicity?
A3: The primary antibacterial mechanism of Sitafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] However, this can also affect mammalian cells. A key mechanism of toxicity is the induction of mitochondrial dysfunction and oxidative stress.[9][10][11] This can lead to cellular damage in various tissues, contributing to adverse effects like tendinopathy and hepatotoxicity.[12][13] Phototoxicity is mediated by the absorption of UVA radiation by the drug, leading to the generation of reactive oxygen species (ROS) that damage skin cells.[14] Cardiotoxicity, specifically QT prolongation, is often due to the blockade of the hERG potassium channels in cardiac myocytes.[6]
Q4: Can I do anything to mitigate these adverse effects in my experimental setup?
A4: Yes, several strategies can be employed. For phototoxicity, limiting the exposure of animals to UV light is critical. For tendinopathy, co-administration of antioxidants like N-acetylcysteine has shown promise in preclinical models of other fluoroquinolones by reducing oxidative stress.[12][13] For gastrointestinal issues, ensuring proper hydration and nutrition is important. Careful dose selection and monitoring are paramount for all potential adverse effects.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause: Severe adverse reaction to Sitafloxacin.
Troubleshooting Steps:
-
Immediate Action: Euthanize animals exhibiting severe distress according to your institution's animal care and use committee (IACUC) guidelines.
-
Dose Reduction: For subsequent experiments, consider reducing the dose of Sitafloxacin.
-
Necropsy and Histopathology: If feasible, perform a necropsy and histopathological examination of major organs (liver, heart, kidneys, tendons) to identify the cause of morbidity/mortality.
-
Consult a Veterinarian: Seek advice from a laboratory animal veterinarian to rule out other causes and to refine your drug administration and monitoring protocols.
Issue 2: Signs of Phototoxicity in Animal Models (e.g., erythema, edema of the ears or tail)
Possible Cause: UVA light exposure in animals treated with Sitafloxacin.
Troubleshooting Steps:
-
Minimize UV Exposure: House animals in facilities with UV-filtered lighting. Use solid-bottom cages with deep bedding to allow animals to shield themselves from light.
-
Adjust Light/Dark Cycle: Ensure a standard 12-hour light/12-hour dark cycle and perform drug administration and observations during the dark phase if possible.
-
Topical Protection: For localized studies, consider the use of UV-blocking agents on exposed skin areas, although this may not be practical for systemic studies.
-
Monitor Skin: Regularly examine the animals for any signs of skin irritation or inflammation, particularly in sparsely furred areas.
Issue 3: In Vitro Cell Culture Death or Reduced Viability
Possible Cause: Sitafloxacin-induced cytotoxicity, potentially exacerbated by light exposure.
Troubleshooting Steps:
-
Light Protection: Culture cells in the dark or under red light conditions, as standard laboratory lighting can emit low levels of UV that may trigger phototoxicity.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration of Sitafloxacin for your specific cell line.
-
Antioxidant Supplementation: Consider supplementing the culture medium with antioxidants such as N-acetylcysteine to mitigate oxidative stress.
-
Cell Line Sensitivity: Be aware that different cell lines may have varying sensitivities to fluoroquinolones.
Quantitative Data on Adverse Effects
Table 1: Incidence of Adverse Drug Reactions (ADRs) of Sitafloxacin in a Post-Marketing Survey
| Adverse Drug Reaction | Incidence (%) (n=3331) |
| Total ADRs | 4.44% |
| Diarrhea | 1.65% |
| Hepatic Function Disorders | 1.17% |
| Gastrointestinal Haemorrhage | <0.1% |
| Abnormal Hepatic Function | <0.1% |
| Decreased White Blood Cell Count | <0.1% |
| Drug Eruption | <0.1% |
| Hypoglycemia | <0.1% |
| Pneumonia | <0.1% |
| Superinfection | <0.1% |
Data from a post-marketing use-results survey in Japan.[2]
Table 2: Comparison of Drug-Related Adverse Events in a Clinical Trial for Community-Acquired Pneumonia
| Treatment Group | Incidence of Drug-Related AEs (%) (n=340) | Most Common Clinical AE |
| Sitafloxacin 100 mg once daily | 29.8% | Dizziness |
| Sitafloxacin 100 mg twice daily | 29.8% | Nausea/Diarrhea |
| Moxifloxacin 400 mg once daily | 28.2% | N/A |
Data from a clinical trial comparing Sitafloxacin and Moxifloxacin.[1][15]
Detailed Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is adapted from established methods for assessing the phototoxic potential of compounds.[16][17]
Objective: To determine the phototoxic potential of this compound in a murine fibroblast cell line.
Materials:
-
Balb/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution
-
UVA light source with a filter to block UVB and UVC radiation
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will not reach confluence within 24 hours. Incubate for 24 hours.
-
Drug Incubation: Prepare a range of concentrations of Sitafloxacin in DMEM. Remove the medium from the cells and add the Sitafloxacin solutions to both plates. Include a vehicle control.
-
UVA Irradiation:
-
One plate (the "+UVA" plate) is exposed to a non-cytotoxic dose of UVA radiation.
-
The second plate (the "-UVA" plate) is kept in the dark at the same temperature.
-
-
Post-Incubation: After irradiation, wash the cells with PBS and replace the medium. Incubate for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red for 3 hours.
-
Wash the cells and then extract the dye from the viable cells using a destain solution.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the cell viability for each concentration in both the +UVA and -UVA plates. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.
Protocol 2: Assessment of Cardiotoxicity (QT Prolongation) using an Ex Vivo Langendorff Heart Model
This protocol is based on the principles of the Langendorff isolated heart preparation.[18][19][20][21][22]
Objective: To evaluate the effect of this compound on cardiac electrophysiology, specifically the QT interval, in an isolated rodent heart.
Materials:
-
Adult male Sprague-Dawley rat or New Zealand White rabbit
-
Langendorff perfusion system
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2
-
This compound
-
ECG recording system with needle electrodes
-
Data acquisition and analysis software
Methodology:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, monitoring heart rate and contractile force.
-
Baseline Recording: Record a stable baseline ECG for at least 15 minutes.
-
Drug Perfusion: Introduce Sitafloxacin into the perfusate at increasing concentrations. Allow the heart to stabilize at each concentration for 15-20 minutes before recording the ECG.
-
Washout: After the highest concentration, perfuse the heart with drug-free buffer to assess the reversibility of any effects.
-
Data Analysis: Measure the RR, PR, QRS, and QT intervals from the recorded ECGs. Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's for clinical comparison, though species-specific corrections are preferred). Compare the corrected QT (QTc) intervals at different drug concentrations to the baseline values.
Protocol 3: Mitigation of Fluoroquinolone-Induced Tendinopathy in a Rodent Model with N-acetylcysteine (NAC)
This protocol is based on a study that used NAC to prevent pefloxacin-induced oxidative damage in tendons.[12]
Objective: To assess the potential of N-acetylcysteine (NAC) to mitigate Sitafloxacin-induced tendinopathy in a rat model.
Materials:
-
Adult male Wistar rats
-
This compound
-
N-acetylcysteine (NAC)
-
Sterile saline
-
Gavage needles
-
Histology equipment (formalin, paraffin, microtome, H&E stain)
-
Biochemical assay kits for oxidative stress markers (e.g., malondialdehyde, glutathione)
Methodology:
-
Animal Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Sitafloxacin only
-
Group 3: Sitafloxacin + NAC
-
Group 4: NAC only
-
-
Drug Administration:
-
Administer Sitafloxacin orally by gavage at a dose known to induce tendinopathy in rodents (requires a pilot study or literature review for appropriate dosing).
-
Administer NAC (e.g., 150 mg/kg) intraperitoneally or orally, either prior to or concurrently with Sitafloxacin administration.
-
-
Duration: Treat the animals for a period of 7-14 days.
-
Monitoring: Monitor the animals daily for any signs of lameness or altered gait.
-
Tissue Collection: At the end of the study, euthanize the animals and dissect the Achilles tendons.
-
Analysis:
-
Histopathology: Fix one tendon in formalin, embed in paraffin, section, and stain with H&E to assess for signs of tendinopathy (e.g., collagen disorganization, inflammation, hypercellularity).
-
Biochemical Analysis: Homogenize the other tendon to measure markers of oxidative stress.
-
-
Data Interpretation: Compare the histological scores and levels of oxidative stress markers between the different groups to determine if NAC provided a protective effect.
Signaling Pathways and Experimental Workflows
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study on the safety and efficacy of sitafloxacin--results of the use-results survey] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitafloxacin: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Possible relationship between phototoxicity and photodegradation of sitafloxacin, a quinolone antibacterial agent, in the auricular skin of albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Pefloxacin-Induced Achilles Tendon Toxicity in Rodents: Biochemical Changes in Proteoglycan Synthesis and Oxidative Damage to Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin [mdpi.com]
- 16. Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. QT Service Using Langendorff Perfused Heart - Creative Bioarray [acroscell.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 22. Langendorff heart - Wikipedia [en.wikipedia.org]
Preventing Sitafloxacin monohydrate cross-resistance with other fluoroquinolones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments focused on Sitafloxacin monohydrate and its cross-resistance with other fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for Sitafloxacin against bacterial strains that are known to be susceptible. What could be the issue?
A1: Several factors could contribute to unexpectedly high MIC values. Consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically a 0.5 McFarland standard). An overly dense inoculum can lead to apparently higher MICs.
-
Media Composition: The type and quality of the culture medium can influence the activity of fluoroquinolones. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST guidelines, as divalent cations like Mg²⁺ and Ca²⁺ can affect fluoroquinolone activity.
-
Sitafloxacin Solution: Prepare fresh this compound solutions for each experiment. Ensure complete dissolution and use the correct solvent as specified by the manufacturer. Improper storage of stock solutions can lead to degradation of the compound.
-
Incubation Conditions: Verify that the incubation temperature and duration are appropriate for the specific bacterial species being tested. Deviations can affect bacterial growth and, consequently, the MIC reading.
Q2: Our results show significant cross-resistance between Sitafloxacin and other fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) in our lab-generated mutants. Is this expected?
A2: The degree of cross-resistance is dependent on the specific resistance mechanism. Sitafloxacin is a fourth-generation fluoroquinolone known for its potent activity against many strains resistant to older fluoroquinolones. However, cross-resistance can still occur, particularly through the following mechanisms:
-
Target Gene Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the primary drivers of fluoroquinolone resistance. While Sitafloxacin has a high affinity for both targets, certain combinations of mutations can confer cross-resistance.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as AcrAB-TolC in E. coli, can reduce the intracellular concentration of various fluoroquinolones, including Sitafloxacin.
-
Plasmid-Mediated Resistance: The presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, which protect DNA gyrase and topoisomerase IV from quinolone binding, can contribute to low-level resistance to a broad range of fluoroquinolones.
It is crucial to characterize the resistance mechanisms in your mutants to understand the basis of the observed cross-resistance.
Q3: How can we select for mutants with resistance specific to other fluoroquinolones but potential susceptibility to Sitafloxacin in our experiments?
A3: To isolate mutants with this resistance profile, you can employ a sequential selection strategy:
-
Initial Selection: Expose a susceptible bacterial population to sub-inhibitory or inhibitory concentrations of a second or third-generation fluoroquinolone (e.g., ciprofloxacin or levofloxacin).
-
Isolate and Characterize: Isolate colonies that exhibit resistance to the selecting agent.
-
Susceptibility Testing: Perform MIC testing on these resistant isolates with both the selecting fluoroquinolone and Sitafloxacin.
-
Mechanism Determination: For isolates showing continued susceptibility to Sitafloxacin, investigate the underlying resistance mechanisms (e.g., sequencing of gyrA, parC, etc.) to identify mutations that confer resistance to the initial fluoroquinolone but are overcome by Sitafloxacin.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer to verify the optical density. |
| Pipetting errors during serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution step. | |
| No bacterial growth in the positive control well. | Inactive bacterial culture. | Use a fresh, actively growing bacterial culture for inoculum preparation. |
| Contamination with an inhibitory substance. | Ensure all reagents and materials are sterile. | |
| Growth in the negative control (sterility) well. | Contamination of the growth medium or antibiotic stock. | Prepare fresh, sterile media and antibiotic solutions. |
Troubleshooting Mutation Frequency Experiments
| Problem | Potential Cause | Recommended Solution |
| No resistant colonies observed on selective plates. | Antibiotic concentration in the selective medium is too high. | Use a concentration that is 2-4 times the MIC of the susceptible parent strain. |
| The mutation frequency is below the limit of detection for the plated cell density. | Increase the number of cells plated on the selective medium. | |
| An unexpectedly high number of resistant colonies. | The parent strain may have pre-existing resistant subpopulations. | Re-streak the parent culture from a single colony to ensure a pure starting population. |
| The antibiotic in the selective plates has degraded. | Prepare fresh selective plates for each experiment. |
Quantitative Data Summary
The following tables summarize the in vitro activity of Sitafloxacin compared to other fluoroquinolones against various bacterial species, including those with defined resistance mechanisms.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of Sitafloxacin and Other Fluoroquinolones
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Escherichia coli (Ciprofloxacin-Susceptible) | Sitafloxacin | ≤0.008 | 0.015 |
| Ciprofloxacin | 0.015 | 0.03 | |
| Levofloxacin | 0.03 | 0.06 | |
| Escherichia coli (Ciprofloxacin-Resistant) | Sitafloxacin | 0.5 | 2 |
| Ciprofloxacin | 16 | >64 | |
| Levofloxacin | 8 | 32 | |
| Staphylococcus aureus (Methicillin-Susceptible) | Sitafloxacin | 0.03 | 0.06 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Levofloxacin | 0.25 | 0.5 | |
| Staphylococcus aureus (Methicillin-Resistant) | Sitafloxacin | 0.25 | 1 |
| Ciprofloxacin | >64 | >64 | |
| Levofloxacin | 32 | >64 | |
| Pseudomonas aeruginosa | Sitafloxacin | 0.25 | 2 |
| Ciprofloxacin | 0.25 | 1 | |
| Levofloxacin | 0.5 | 2 |
Data compiled from multiple in vitro studies. Actual values may vary depending on the specific strains and testing conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
This compound and other fluoroquinolones of interest
-
Sterile diluent (e.g., deionized water or as specified by the manufacturer)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Antibiotic Preparation: Prepare a stock solution of each antibiotic at a concentration 100-fold higher than the highest concentration to be tested. Perform serial two-fold dilutions in CAMHB to create working solutions.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate antibiotic dilution to each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Spontaneous Mutation Frequency Analysis
This protocol allows for the determination of the rate at which spontaneous mutations conferring resistance to a specific fluoroquinolone arise in a bacterial population.
Materials:
-
Bacterial culture
-
Non-selective agar plates (e.g., Mueller-Hinton Agar)
-
Selective agar plates containing a known concentration of the test fluoroquinolone (typically 2-4 times the MIC of the parent strain).
-
Sterile broth and saline
-
Centrifuge and sterile tubes
-
Plate spreader
Procedure:
-
Overnight Culture: Inoculate a single colony of the test bacterium into broth and grow overnight to saturation.
-
Inoculum Plating for Total Viable Count:
-
Perform serial dilutions of the overnight culture in sterile saline.
-
Plate appropriate dilutions onto non-selective agar plates to determine the total number of colony-forming units (CFU) per mL in the original culture.
-
Incubate the plates at the optimal temperature for the bacterium until colonies are visible.
-
-
Selection of Resistant Mutants:
-
Concentrate a known volume of the undiluted overnight culture by centrifugation and resuspend the pellet in a small volume of saline.
-
Plate the entire concentrated culture onto the selective agar plates.
-
Incubate the selective plates for 24-48 hours, or until resistant colonies appear.
-
-
Calculation of Mutation Frequency:
-
Count the number of colonies on both the non-selective (for total CFU) and selective (for resistant mutants) plates.
-
Calculate the mutation frequency as the ratio of the number of resistant mutants to the total number of viable cells in the original culture.
Mutation Frequency = (Number of resistant colonies / Total viable cells plated)
-
Visualizations
Caption: Mechanisms of fluoroquinolone resistance.
Caption: Workflow for assessing cross-resistance.
Improving the long-term stability of Sitafloxacin monohydrate stock solutions
This technical support center provides guidance on improving the long-term stability of Sitafloxacin monohydrate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It offers good solubility for this compound. For some applications, water can be used, but the solubility is lower compared to DMSO.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions in aliquots at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation, it is crucial to protect the solutions from light and repeated freeze-thaw cycles.
Q3: How long can I store this compound stock solutions?
A3: Based on supplier recommendations and data from related fluoroquinolones, the following storage durations can be expected:
-
-80°C: Up to 1 year
-
-20°C: Up to 1 month[1]
It is always best practice to qualify the stability of your stock solutions for long-term or critical experiments.
Q4: My this compound stock solution has precipitated after being taken out of the freezer. What should I do?
A4: Precipitation can occur at low temperatures. Before use, allow the vial to warm to room temperature and ensure the solution is completely redissolved. Gentle vortexing or sonication can aid in redissolving the compound. To avoid precipitation, it is recommended to preheat both the stock solution and the culture medium to 37°C before dilution.
Q5: I observed a change in the color of my this compound stock solution. Is it still usable?
A5: A change in color, such as turning yellowish, can indicate degradation. It is recommended to discard the solution and prepare a fresh stock. Photodegradation is a known issue with fluoroquinolones, so always store solutions protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution | - Solution not fully warmed to room temperature.- Solvent evaporation leading to increased concentration.- Low storage temperature. | - Warm the vial to room temperature and vortex or sonicate to redissolve.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare fresh stock solution if precipitation persists. |
| Inconsistent experimental results | - Degradation of Sitafloxacin in the stock solution.- Inaccurate concentration due to improper dissolution or storage. | - Prepare a fresh stock solution from a new powder vial.- Quantify the concentration of the stock solution using a validated analytical method like HPLC-UV.- Review storage and handling procedures. |
| Loss of antibacterial activity | - Chemical degradation of Sitafloxacin.- Repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term use.- Perform a stability study under your specific experimental conditions. |
| Discoloration of stock solution | - Photodegradation.- Chemical degradation due to improper storage. | - Always store stock solutions in amber vials or wrapped in foil to protect from light.- Discard any discolored solution and prepare a fresh stock. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High solubility. |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Minimizes chemical degradation. |
| Storage Duration | Up to 1 year at -80°C, up to 1 month at -20°C[1] | General guideline based on supplier data. |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents photodegradation.[2] |
| Freeze-Thaw Cycles | Avoid | Aliquot into single-use volumes to maintain stability. |
Table 2: Analogous Stability Data for Other Fluoroquinolones in Solution
Note: This data is for related fluoroquinolones and should be used as a general guide. Specific stability of this compound may vary.
| Fluoroquinolone | Concentration & Solvent | Storage Condition | Stability | Reference |
| Levofloxacin | 5 mg/mL in compatible IV fluid | Refrigerated (5°C) | Stable for 14 days | [2] |
| Levofloxacin | 5 mg/mL in compatible IV fluid | Room Temperature (≤25°C) | Stable for 72 hours | [2] |
| Ciprofloxacin | 1 and 2 mg/mL in D5W or NS | Refrigerated, Room Temp, UV light | >93.9% of initial concentration after 30 days | |
| Moxifloxacin | 1 mg/0.2 mL in water for injection | Refrigerated (2°C - 8°C), protected from light | Stable for at least 3 months |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (MW: 428.85 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For 1 mL of a 10 mM stock solution, weigh out 4.29 mg of this compound.
-
Aseptically transfer the weighed powder into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation of Sitafloxacin under each condition.
-
Visualizations
Caption: Workflow for preparing, storing, and using this compound stock solutions.
Caption: Logical relationships in a forced degradation study of Sitafloxacin.
Caption: Simplified signaling pathway for the antibacterial action of Sitafloxacin.
References
Technical Support Center: Mitigating Interference of Sitafloxacin Monohydrate in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sitafloxacin monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][3]
Q2: Can this compound interfere with my biochemical assays?
Yes, this compound, like other fluoroquinolones, has the potential to interfere with various biochemical assays. This interference can stem from its intrinsic physicochemical properties, such as its absorbance of ultraviolet (UV) light and its inherent fluorescence.
Q3: Which types of assays are most likely to be affected by Sitafloxacin interference?
Based on the properties of fluoroquinolones, the following assays are most susceptible to interference:
-
Fluorescence-Based Assays: Due to its intrinsic fluorescence, Sitafloxacin can lead to false-positive or false-negative results.
-
Absorbance-Based (Colorimetric) Assays: Sitafloxacin absorbs UV light, which could interfere with assays that measure absorbance in the UV range.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): Sitafloxacin can exhibit cytotoxic effects on certain cell lines, which can confound the interpretation of assay results.[4]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Although direct interference is less characterized, any compound that absorbs light in the detection range of the substrate's product can potentially interfere.[5][6][7]
-
Luminescence-Based Assays (e.g., Luciferase Reporter Assays): Potential for interference exists through light absorption (quenching) of the luminescent signal.
Troubleshooting Guides
Issue 1: Unexpectedly high background or false positives in a fluorescence-based assay.
Possible Cause: Intrinsic fluorescence of this compound. Fluoroquinolones are known to be fluorescent molecules.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of Sitafloxacin in the assay buffer at the same concentration used in your experiment, but without any other assay components (e.g., cells, enzymes, detection reagents). This will quantify the compound's intrinsic fluorescence.
-
Determine Sitafloxacin's Spectral Properties: If possible, measure the fluorescence excitation and emission spectra of Sitafloxacin to identify its specific fluorescence profile.
-
Shift Excitation/Emission Wavelengths: If your assay allows, select fluorophores and filter sets that do not overlap with the fluorescence spectrum of Sitafloxacin.
-
Use a Pre-read Step: Measure the fluorescence of the plate after adding Sitafloxacin but before adding the final detection reagent. This background reading can then be subtracted from the final signal.
-
Reduce Compound Concentration: If the signal-to-noise ratio of your assay is sufficient, reducing the concentration of Sitafloxacin may minimize its fluorescent interference.
Issue 2: Inconsistent or lower-than-expected readings in an absorbance-based assay.
Possible Cause: Absorbance of Sitafloxacin at the assay wavelength. Sitafloxacin is known to absorb UV light.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of Sitafloxacin: Dissolve Sitafloxacin in your assay buffer and measure its UV-Vis absorbance spectrum to identify its absorbance maxima. A study on the photochemical behavior of Sitafloxacin indicates a maximum absorption wavelength, though the exact value in a specific buffer should be determined empirically.[8]
-
Compound-Only Control: Run a control with only Sitafloxacin in the assay buffer at the experimental concentration to measure its absorbance at the assay wavelength. This value can be subtracted from your experimental readings.
-
Select an Alternative Wavelength: If the product of your enzymatic reaction has a broad absorbance spectrum, you may be able to measure it at a wavelength where Sitafloxacin has minimal absorbance.
-
Assay Kinetics: If you are performing a kinetic assay, the initial absorbance from Sitafloxacin should be constant and can be corrected for by measuring the change in absorbance over time.
Issue 3: Unexpected results in cell viability or cytotoxicity assays (e.g., MTT, MTS).
Possible Cause: Direct cytotoxic or anti-proliferative effects of Sitafloxacin on the cell line being used. Studies have shown that some fluoroquinolones can reduce the viability of certain cell lines.[4]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with Sitafloxacin alone on your cells to determine its IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you understand the concentration range at which Sitafloxacin itself affects cell viability.
-
Time-Course Experiment: Evaluate the effect of Sitafloxacin on cell viability at different time points to understand the kinetics of its cytotoxic effects.
-
Use a Cell-Free Control: To rule out direct chemical interference with the assay reagents (e.g., reduction of MTT by Sitafloxacin), perform the assay in the absence of cells but with Sitafloxacin at the experimental concentrations.
-
Orthogonal Assays: Use a different viability assay that relies on a different mechanism to confirm your results (e.g., a membrane integrity assay like LDH release if you are using a metabolic assay like MTT).
Issue 4: Suspected interference in an ELISA.
Possible Cause: Although less common, interference in ELISAs can occur if the compound absorbs light at the wavelength used to measure the product of the enzyme-substrate reaction. It could also potentially interact with assay components.
Troubleshooting Steps:
-
Compound Interference Control: Add Sitafloxacin to a well containing only the substrate and stop solution to see if it generates a color change or affects the absorbance reading.
-
Spike and Recovery: Spike a known amount of the analyte into a sample with and without Sitafloxacin. A significant difference in the recovery of the analyte suggests interference.
-
Dilution Linearity: Serially dilute a high-concentration sample containing Sitafloxacin. If the measured concentrations are not linear with the dilution factor, interference may be present.
Quantitative Data Summary
Table 1: Potential Absorbance and Fluorescence Properties of Sitafloxacin and Related Fluoroquinolones
| Property | Fluoroquinolone Class | Reported Values/Characteristics | Potential Impact on Assays |
| UV Absorbance Maximum | Sitafloxacin | A study on photodegradation mentions a maximum absorption wavelength.[8] Other fluoroquinolones like Ciprofloxacin show absorbance maxima around 277 nm, 316 nm, and 331 nm. | Interference with absorbance-based assays measuring in the UV range. |
| Fluorescence | General Fluoroquinolones | Can exhibit intrinsic fluorescence. | Can cause high background and false positives in fluorescence-based assays. |
| Phototoxicity | Sitafloxacin | Mild UVA-dependent phototoxicity observed at 365 +/- 30 nm. | Assays involving UV light may be affected. Compound may degrade upon light exposure. |
Note: The exact spectral properties of this compound can vary depending on the solvent and pH. It is highly recommended to determine these properties empirically under your specific assay conditions.
Experimental Protocols
Protocol 1: Determining the UV-Vis Absorbance Spectrum of this compound
-
Prepare a Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution in your final assay buffer to a range of concentrations that you plan to use in your experiments.
-
Blank Measurement: Use the assay buffer alone as a blank to zero the spectrophotometer.
-
Spectral Scan: Measure the absorbance of each working solution across a range of wavelengths (e.g., 200-800 nm).
-
Data Analysis: Plot absorbance versus wavelength to identify the absorbance maxima.
Protocol 2: Assessing Intrinsic Fluorescence of this compound
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Prepare Working Solutions: Dilute the stock solution in your assay buffer to the concentrations used in your experiments.
-
Instrument Setup: Use a fluorescence plate reader or spectrofluorometer.
-
Excitation and Emission Scans:
-
To find the optimal excitation wavelength, set a fixed emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm).
-
To find the optimal emission wavelength, set the excitation to the optimal wavelength found in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to determine the excitation and emission maxima.
Visualizations
Caption: Workflow for identifying and mitigating Sitafloxacin interference.
Caption: A logical guide to troubleshooting Sitafloxacin interference.
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Sitafloxacin and Other Antibiotics against Bacterial Isolates from HRH Princess Maha Chakri Sirindhorn Medical Center, Srinakharinwirot University and Samitivej Sukhumvit Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of (fluoro)quinolone antibiotics in kidney, marine products, eggs, and muscle by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved fluoroquinolone detection in ELISA through engineering of a broad-specific single-chain variable fragment binding simultaneously to 20 fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Sitafloxacin Monohydrate in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sitafloxacin monohydrate in preclinical settings. The information is designed to address specific experimental challenges and enhance the therapeutic window of this potent fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sitafloxacin?
A1: Sitafloxacin is a fourth-generation fluoroquinolone that exhibits broad-spectrum antibacterial activity. Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By binding to these enzymes, Sitafloxacin blocks DNA replication, leading to bacterial cell death.[1] This dual-targeting mechanism is thought to contribute to its potent activity and potentially reduce the development of resistance.
Q2: What are the known off-target effects and toxicities of Sitafloxacin observed in preclinical models?
A2: Preclinical studies have identified several potential off-target effects and toxicities associated with Sitafloxacin. Like other fluoroquinolones, it has been associated with phototoxicity, although some studies suggest its potential is milder than that of older fluoroquinolones like lomefloxacin and sparfloxacin.[1] Other observed adverse effects in preclinical and clinical settings include gastrointestinal issues such as diarrhea, and potential for liver enzyme elevations.[2][3] In rare instances, fluoroquinolones as a class have been linked to QT prolongation and tendonitis, though the specific preclinical incidence with Sitafloxacin requires careful evaluation in study designs.[2]
Q3: How can the therapeutic window of Sitafloxacin be enhanced in preclinical studies?
A3: Enhancing the therapeutic window of Sitafloxacin involves strategies to maximize its efficacy while minimizing toxicity. Key approaches include:
-
Dose Optimization: Utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the most effective dosing regimen that maintains an optimal area under the curve to minimum inhibitory concentration (AUC/MIC) ratio while staying below toxicity thresholds.[3]
-
Combination Therapy: Investigating synergistic effects with other antimicrobial agents. For example, preclinical studies have explored combinations with rifampicin against Mycobacterium species and with β-lactamase inhibitors against resistant Gram-negative bacteria.[4]
-
Targeted Delivery: While not extensively covered in the provided results, formulating Sitafloxacin for targeted delivery to the site of infection could potentially reduce systemic exposure and associated toxicities.
Troubleshooting Guides
Issue 1: High incidence of phototoxicity in animal models.
-
Possible Cause: The inherent photosensitizing potential of the fluoroquinolone chemical structure. The dose administered might be too high, leading to increased accumulation in the skin.
-
Troubleshooting Steps:
-
Reduce UVA Exposure: House animals under lighting that minimizes UVA radiation.
-
Dose Adjustment: Re-evaluate the dosage based on PK/PD data to determine if a lower dose can maintain efficacy while reducing phototoxicity.
-
Time-of-Day Dosing: Administer the drug at a time that does not coincide with peak light exposure in the animal facility.
-
Comparative Studies: Include a comparator fluoroquinolone with a known phototoxicity profile (e.g., lomefloxacin) to benchmark the effects of Sitafloxacin.[1]
-
Issue 2: Inconsistent efficacy in in vivo infection models.
-
Possible Cause: Suboptimal dosing regimen, poor drug penetration to the infection site, or the presence of drug-resistant bacterial strains.
-
Troubleshooting Steps:
-
Verify MIC of the Bacterial Strain: Confirm the minimum inhibitory concentration (MIC) of the specific bacterial strain used in the model to ensure it is susceptible to Sitafloxacin.
-
Pharmacokinetic Analysis: Measure Sitafloxacin concentrations in plasma and at the site of infection (e.g., bone, lung tissue) to ensure adequate drug exposure. The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is a key predictor of efficacy.[5][6]
-
Dosing Regimen Adjustment: Based on PK/PD data, adjust the dose and/or frequency of administration to achieve the target fAUC/MIC ratio.
-
Combination Therapy: Consider combining Sitafloxacin with another antibiotic that has a different mechanism of action to potentially achieve a synergistic effect, especially against resistant strains.
-
Issue 3: Evidence of hepatotoxicity in preclinical models.
-
Possible Cause: Fluoroquinolones, as a class, have been associated with rare instances of drug-induced liver injury (DILI). High doses or prolonged exposure in preclinical models can unmask this potential.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-escalation study to identify a potential dose-dependent relationship for the observed hepatotoxicity.[7][8]
-
Biomarker Monitoring: Closely monitor liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) throughout the study.
-
Histopathological Analysis: Perform detailed histological examination of liver tissues to characterize the nature and extent of any liver damage.
-
Consider Advanced Models: For in-depth investigation, consider using more complex in vitro models like 3D liver spheroids or liver-on-a-chip systems that can better mimic human liver physiology and potentially predict DILI.[9][10]
-
Data Presentation
Table 1: In Vitro Activity of Sitafloxacin Against Various Bacterial Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | - | ≤ 0.03 | 0.25 | [6] |
| Staphylococcus aureus (MSSA) | - | ≤ 0.03 | 0.125 | [6] |
| Staphylococcus aureus (MRSA) | - | ≤ 0.03 | 2 | [6] |
| Escherichia coli | - | - | 1 | [5] |
| Klebsiella pneumoniae | - | - | 0.25 | [5] |
| Pseudomonas aeruginosa | - | - | - | [5] |
| Mycobacterium abscessus | 194 | 1 | 2 | [11] |
| Mycobacterium tuberculosis (MDR) | 95 | - | 0.0625 | [12] |
| Mycobacterium tuberculosis (XDR) | 95 | - | 0.5 | [12] |
Table 2: Pharmacokinetic/Pharmacodynamic Targets for Sitafloxacin
| PK/PD Index | Target Value | Pathogen | Model | Reference |
| fAUC24h/MIC | 11.56 | Streptococcus pneumoniae | Animal Infection Model | [5][6] |
| fAUC24h/MIC | ≥ 30 | Streptococcus pneumoniae | Clinical Study | [5][6] |
| fAUC24h/MIC | 18.32 | Staphylococcus aureus | Animal Infection Model | [6] |
| fAUC24h/MIC | 15.06 | Gram-negative organisms | Animal Infection Model | [6] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from standard microbiology laboratory procedures.[13][14]
-
Preparation of Sitafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution of Sitafloxacin: Add 100 µL of the Sitafloxacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Sitafloxacin that completely inhibits visible growth of the organism.
2. In Vitro Checkerboard Assay for Synergy Testing
This protocol allows for the assessment of synergistic, additive, indifferent, or antagonistic interactions between Sitafloxacin and a second antimicrobial agent.[15][16]
-
Preparation of Drug Solutions: Prepare stock solutions of Sitafloxacin and the second antibiotic at concentrations four times the desired final highest concentration.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Along the x-axis, create serial two-fold dilutions of Sitafloxacin. Along the y-axis, create serial two-fold dilutions of the second antibiotic.
-
Inoculation: Prepare a bacterial inoculum as described in the MIC protocol and add it to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
3. Murine Model of Implant-Associated Osteomyelitis
This protocol is a generalized representation based on established models.[17][18][19][20]
-
Animal Preparation: Use skeletally mature mice (e.g., C57BL/6). Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).
-
Surgical Procedure:
-
Shave and disinfect the surgical site (e.g., the knee region).
-
Make a small incision to expose the femur or tibia.
-
Create a unicortical defect in the bone using a small gauge needle.
-
Implant a sterile stainless steel pin or wire into the medullary canal.
-
-
Bacterial Inoculation: Inoculate a standardized suspension of bacteria (e.g., Staphylococcus aureus) directly into the medullary cavity adjacent to the implant.
-
Wound Closure: Close the incision with sutures.
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for signs of infection.
-
Treatment: Administer this compound at predetermined doses and schedules.
-
Outcome Assessment: At the end of the study period, euthanize the animals and collect bone and implant samples for bacterial load quantification (CFU counts), and histological and radiographic analysis to assess bone destruction and inflammation.
Visualizations
References
- 1. Possible relationship between phototoxicity and photodegradation of sitafloxacin, a quinolone antibacterial agent, in the auricular skin of albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model-guided development of pharmacokinetic/pharmacodynamic cut-offs and evaluation of sitafloxacin dosing regimens against target pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. altasciences.com [altasciences.com]
- 9. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiolumex.com [ohiolumex.com]
- 11. Sitafloxacin Expresses Potent Anti-Mycobacterium abscessus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. youtube.com [youtube.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Murine models of orthopedic infection featuring Staphylococcus aureus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Quantitative Mouse Model of Implant-Associated Osteomyelitis and the Kinetics of Microbial Growth, Osteolysis and Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Strategies to minimize variability in Sitafloxacin monohydrate experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Sitafloxacin monohydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Dissolution Issues
Question: My this compound is not dissolving consistently. What factors could be causing this variability?
Answer: Inconsistent dissolution of this compound can be attributed to several factors:
-
Polymorphism: Sitafloxacin exists in multiple crystalline forms, including two anhydrates (α-form and β-form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate). These forms can have different solubilities. The sesquihydrate, for instance, has a channel-like structure that interacts differently with water compared to the monohydrate, where water molecules are in isolated sites.[1] The β-anhydrous form has also been noted for its distinct physicochemical properties.[1] Ensure you are using a consistent crystalline form for your experiments.
-
pH of the Medium: The solubility of fluoroquinolones, including Sitafloxacin, is pH-dependent.[2] For dissolution testing, aqueous media with a pH range of 1.2 to 6.8 are generally recommended.[3] It is crucial to precisely control the pH of your dissolution medium.
-
Solvent Selection: this compound is sparingly soluble in water and ethanol but has better solubility in DMSO.[4][5] However, be aware that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[5] For analytical purposes, mixtures of water and organic solvents like acetonitrile are commonly used.[6][7]
-
Temperature: Temperature fluctuations can affect solubility. All dissolution tests should be conducted at a constant and controlled temperature, typically 37 ± 0.5°C for oral dosage forms.[3]
Question: I am observing incomplete dissolution during my experiments. How can I improve it?
Answer: To improve dissolution, consider the following strategies:
-
Optimize pH: Experiment with different pH values within the physiological range (1.2-6.8) to find the optimal pH for this compound dissolution.[3][8]
-
Use of Surfactants: For poorly soluble drugs, the addition of a surfactant to the dissolution medium can be beneficial. The choice and concentration of the surfactant should be justified.[8]
-
Agitation Rate: The speed of stirring or agitation can significantly impact the dissolution rate. For paddle and basket apparatus, speeds of 50-100 rpm are common.[3][9] Ensure the agitation rate is consistent across all experiments.
-
Degas the Medium: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, which can inhibit wetting and dissolution. Deaerating the medium before use is a standard practice.[10]
2. Stability and Degradation Problems
Question: My this compound samples seem to be degrading, leading to inconsistent analytical results. What are the primary causes of degradation?
Answer: this compound is susceptible to degradation, primarily due to:
-
Photodegradation: Sitafloxacin is known to be photolabile, especially in aqueous solutions.[11] The rate of photodegradation is higher in neutral solutions compared to acidic or alkaline conditions.[11] The primary mechanism of photodegradation involves dechlorination.[11] It is critical to protect Sitafloxacin solutions from light during preparation, storage, and analysis. The β-anhydrous form has shown the worst photostability among the different crystalline forms.[1]
-
pH-Dependent Degradation: The stability of Sitafloxacin can be influenced by the pH of the solution. As with many fluoroquinolones, extreme pH values can lead to degradation.[12]
-
Oxidation: Like other fluoroquinolones, Sitafloxacin can be susceptible to oxidative degradation. The presence of oxygen and certain metal ions can catalyze these reactions.[13]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[12][14] Therefore, storing stock solutions and samples at appropriate temperatures is crucial.
Question: How can I prevent the degradation of my this compound samples?
Answer: To minimize degradation, implement the following practices:
-
Light Protection: Always prepare and store Sitafloxacin solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible.
-
pH Control: Maintain the pH of your solutions within a stable range. Buffering the solution can help prevent pH fluctuations. Most drugs are generally stable between pH 4 and 8.[12]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a suitable antioxidant to the formulation or solution may be beneficial, although this should be validated to ensure it doesn't interfere with the analysis.
-
Proper Storage: Store stock solutions and samples at recommended temperatures, often refrigerated or frozen, to slow down degradation kinetics. For solid material, storage at -20°C is suggested.[15]
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid degradation over time.
3. Analytical Method Variability (HPLC)
Question: I am experiencing inconsistent peak areas and retention times in my HPLC analysis of Sitafloxacin. What could be the issue?
Answer: Variability in HPLC results for Sitafloxacin can stem from several sources:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of variability. This includes inaccuracies in the ratio of solvents (e.g., water:acetonitrile), pH adjustments, and improper mixing.[6][7]
-
Column Issues: The performance of the HPLC column can degrade over time. Issues such as column contamination, loss of stationary phase, or void formation can lead to peak tailing, splitting, and shifts in retention time. A C18 column is commonly used for Sitafloxacin analysis.[6][7]
-
Sample Preparation: Incomplete dissolution of the sample, precipitation in the sample vial, or errors in dilution can all lead to inaccurate and variable results.
-
System Suitability: Failure to meet system suitability criteria (e.g., tailing factor, theoretical plates, and reproducibility of injections) indicates a problem with the HPLC system or method.
-
Detector Wavelength: While a PDA detector can be used, ensuring the detection wavelength is consistently set to the absorption maximum of Sitafloxacin (around 300 nm) is important for sensitivity and reproducibility.[6][7]
Data and Protocols
Table 1: Physicochemical Properties of Sitafloxacin
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈ClF₂N₃O₃ | [16] |
| Molecular Weight | 409.8 g/mol | [16] |
| Solubility | Insoluble in water and ethanol; slightly soluble in DMSO and methanol. | [4][15] |
| Storage Temperature | Store at -20°C (solid form). | [15] |
| Physical Form | Crystalline solid. | [15] |
Table 2: Example HPLC Method Parameters for Sitafloxacin Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18 (5 µm, 100 x 4.6 mm) | [6][7] |
| Mobile Phase | Water: Acetonitrile (70:30 v/v) | [6][7] |
| Flow Rate | 0.9 mL/min | [6][7] |
| Detection | PDA at 300 nm | [6][7] |
| Column Temperature | 30°C | [6][7] |
| Injection Volume | 10 µL | [17] |
| Retention Time | Approximately 2.2 minutes | [6][7] |
| Linearity Range | 5-25 µg/mL | [6][7] |
Experimental Protocols
Protocol 1: Standardized Dissolution Testing for this compound Tablets
This protocol is a general guideline and may need optimization based on the specific formulation.
-
Apparatus: USP Apparatus 2 (Paddle).[3]
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or a pH 6.8 phosphate buffer (to simulate intestinal fluid). The medium should be deaerated before use.[3][10]
-
Temperature: Maintain the medium at 37 ± 0.5°C.[3]
-
Paddle Speed: 50 rpm.[3]
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter immediately after collection. e. Analyze the samples for Sitafloxacin concentration using a validated HPLC method.
Protocol 2: RP-HPLC Analysis of this compound
This protocol is based on published methods and should be validated for your specific application.[6][7]
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 x 100 mm.
-
Mobile Phase: Prepare a filtered and degassed mixture of HPLC-grade water and acetonitrile (70:30 v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detector: PDA detector set to 300 nm.
-
-
Standard Solution Preparation: a. Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a stock solution of 100 µg/mL. b. Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: a. For bulk drug, prepare a solution of known concentration in the mobile phase. b. For dosage forms, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Sitafloxacin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter.
-
Analysis: a. Inject 10 µL of each standard and sample solution into the HPLC system. b. Record the chromatograms and determine the peak area for Sitafloxacin. c. Construct a calibration curve from the standard solutions and determine the concentration of Sitafloxacin in the samples.
Visualizations
References
- 1. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. fip.org [fip.org]
- 10. usp.org [usp.org]
- 11. Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. scitechnol.com [scitechnol.com]
- 14. scribd.com [scribd.com]
- 15. Sitafloxacin | 127254-12-0 [m.chemicalbook.com]
- 16. Sitafloxacin | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Efficacy of Sitafloxacin and Levofloxacin Against Resistant Escherichia coli: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of sitafloxacin monohydrate and levofloxacin against resistant strains of Escherichia coli. The information is supported by experimental data from multiple studies, detailing the methodologies used to allow for informed assessment and potential application in research and development.
Executive Summary
Sitafloxacin, a fourth-generation fluoroquinolone, consistently demonstrates superior in vitro activity against resistant Escherichia coli strains when compared to the second-generation fluoroquinolone, levofloxacin. This enhanced efficacy is particularly notable against isolates resistant to levofloxacin and other fluoroquinolones. The primary mechanism of action for both drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. However, sitafloxacin exhibits a more balanced inhibition of both enzymes, which is believed to contribute to its broader and more potent activity against resistant pathogens.
The following sections present a detailed comparison of their in vitro efficacy through minimum inhibitory concentration (MIC) data, outline the experimental protocols for susceptibility testing, and provide a visual representation of the underlying molecular mechanisms and experimental workflows.
Data Presentation: In Vitro Susceptibility of Resistant E. coli
The comparative in vitro activities of sitafloxacin and levofloxacin against various resistant E. coli isolates are summarized in the tables below. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of Sitafloxacin and Levofloxacin against Fluoroquinolone-Resistant E. coli
| Antibiotic | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Sitafloxacin | 82 | 1 | 1 |
| Levofloxacin | 82 | 8 | 8 |
This table includes data for 12 strains of levofloxacin-resistant E. coli, against which sitafloxacin had an MIC of 1 mg/L for eight strains and 2 mg/L for three strains.[1]
Table 2: Susceptibility of Ciprofloxacin-Resistant and ESBL-Producing E. coli to Sitafloxacin and Other Antibiotics
| Organism and Resistance Profile | Antibiotic | Susceptibility (%) |
| Ciprofloxacin-Resistant E. coli (n=216) | Sitafloxacin | 72.69% |
| ESBL-Producing E. coli (n=167) | Sitafloxacin | 68.26% |
| ESBL-Producing E. coli (n=167) | Ciprofloxacin | 10.78% |
Data from a study on clinical isolates in Thailand.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy studies.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Inoculum Preparation: A standardized inoculum of the test organism (E. coli) is prepared from a fresh culture on an appropriate agar medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of sitafloxacin and levofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: The standardized bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
2. Agar Dilution Method
The agar dilution method is another reference method for MIC determination, where the antimicrobial agent is incorporated into an agar medium.
-
Plate Preparation: A series of agar plates containing serial twofold dilutions of sitafloxacin and levofloxacin are prepared by adding the appropriate concentration of the antibiotic to molten Mueller-Hinton agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-10 µL) is inoculated onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of fluoroquinolones and the workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Sitafloxacin and Levofloxacin.
Caption: Workflow for MIC determination by broth and agar dilution.
References
Sitafloxacin Demonstrates Potent In Vitro Activity in Head-to-Head Comparison with Moxifloxacin
A comprehensive review of Minimum Inhibitory Concentration (MIC) data reveals sitafloxacin's potent in vitro activity against a broad spectrum of clinically relevant bacteria, often exhibiting lower or comparable MIC values to moxifloxacin, a widely used fluoroquinolone. These findings, supported by multiple independent studies, position sitafloxacin as a strong candidate for the treatment of various infectious diseases.
Sitafloxacin, a fourth-generation fluoroquinolone, has consistently shown potent inhibitory effects against Gram-positive, Gram-negative, and atypical pathogens. In direct comparisons, sitafloxacin has demonstrated superior or equivalent in vitro activity against key respiratory and urinary tract pathogens when compared to moxifloxacin.
Comparative MIC Values: A Tabular Summary
The following table summarizes the comparative MIC₅₀ and MIC₉₀ values (in µg/mL) for sitafloxacin and moxifloxacin against a range of bacterial isolates, as reported in various studies. These values represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Bacterial Species | Sitafloxacin MIC₅₀ | Moxifloxacin MIC₅₀ | Sitafloxacin MIC₉₀ | Moxifloxacin MIC₉₀ |
| Streptococcus pneumoniae | 0.03 - 0.12 | 0.12 | 0.03 - 0.25 | 0.25 |
| Staphylococcus aureus (MSSA) | ≤0.06 | 0.06 | 0.06 - 0.5 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 - 1 | 0.5 - 1 | 0.5 - 2 | >1 |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | ≤0.06 - 0.125 | 0.03 - 0.125 |
| Klebsiella pneumoniae | 0.12 - 0.25 | 0.25 | 0.25 - 0.5 | 0.5 |
| Pseudomonas aeruginosa | 1 | 4 | 2 - 8 | >8 |
| Mycobacterium tuberculosis (MDR) | 0.0313 | 0.0625 | 0.125 | 1 |
Note: The MIC values are presented as ranges based on data from multiple studies.[1][2][3][4][5][6] Methicillin-susceptible S. aureus (MSSA), Methicillin-resistant S. aureus (MRSA), Multidrug-resistant (MDR).
The data clearly indicates that sitafloxacin exhibits very low MIC values against common respiratory pathogens like S. pneumoniae and H. influenzae.[1][7] Notably, against multidrug-resistant Mycobacterium tuberculosis, sitafloxacin showed a significantly lower MIC₉₀ value (0.125 µg/mL) compared to moxifloxacin (1 µg/mL), suggesting its potential role in treating drug-resistant tuberculosis.[4][5] For Pseudomonas aeruginosa, sitafloxacin also demonstrated better activity than moxifloxacin.[1][7]
Experimental Protocols for MIC Determination
The Minimum Inhibitory Concentration (MIC) values presented in the comparative studies were primarily determined using the agar dilution method or broth microdilution method, following the guidelines established by the Clinical & Laboratory Standards Institute (CLSI).
Agar Dilution Method: This standard method involves the preparation of a series of agar plates, each containing a different concentration of the antibiotic to be tested.
-
Preparation of Antibiotic Plates: A stock solution of the antibiotic is serially diluted and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is then spotted onto the surface of each antibiotic-containing agar plate and the control plate.
-
Incubation: The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.
Broth Microdilution Method: This method is performed in microtiter plates and is a more automated approach for determining MICs.
-
Preparation of Microtiter Plates: Serial twofold dilutions of the antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change (if a growth indicator is used) in the wells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.
Caption: Workflow for MIC determination by agar dilution.
Signaling Pathways and Mechanisms of Action
Both sitafloxacin and moxifloxacin belong to the fluoroquinolone class of antibiotics and exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, fluoroquinolones lead to strand breaks in the bacterial chromosome, ultimately causing cell death. Sitafloxacin's potent activity is attributed to its strong inhibitory effects on both DNA gyrase and topoisomerase IV.
The following diagram illustrates the mechanism of action of fluoroquinolones.
Caption: Fluoroquinolone mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activity of sitafloxacin against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validating the Efficacy of Sitafloxacin Monohydrate in a Murine Pneumonia Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sitafloxacin monohydrate with other fluoroquinolones, namely levofloxacin and moxifloxacin, in murine pneumonia models. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of infectious diseases and drug development.
Comparative Efficacy Data
The following tables summarize the available data on the in vivo efficacy of sitafloxacin, levofloxacin, and moxifloxacin in murine models of pneumonia caused by key respiratory pathogens. It is important to note that direct head-to-head comparative studies of sitafloxacin with levofloxacin and moxifloxacin in murine pneumonia models for Streptococcus pneumoniae and Pseudomonas aeruginosa are limited in the publicly available literature. The data presented for sitafloxacin against these pathogens are primarily from in vitro and clinical studies, while the data for levofloxacin and moxifloxacin are from murine pneumonia models.
Streptococcus pneumoniae
| Antibiotic | Mouse Strain | Infection Model | Treatment Regimen | Key Efficacy Parameters | Source |
| Sitafloxacin | - | In vitro & Clinical Data | - | MIC90: 0.125 µg/mL.[1] Clinical Efficacy (vs. Moxifloxacin): Non-inferior clinical and microbiological cure rates in community-acquired pneumonia.[2][3] | [1][2][3] |
| Levofloxacin | BALB/c | Bacteremic Pneumonia | 150 mg/kg, IV, 18h post-infection | Survival Rate: Combination with ceftriaxone significantly improved survival over monotherapy.[4][5] Bacterial Load (Lung): Combination therapy led to a significant reduction in lung CFU.[4][5] | [4][5] |
| Moxifloxacin | - | Experimental Pneumonia (Rabbit) | Human-like dosing | Bacterial Load (Lung): Reduced bacterial load compared to ampicillin.[6] Survival Rate: Improved survival in spontaneously breathing animals.[2] | [2][6] |
Pseudomonas aeruginosa
| Antibiotic | Mouse Strain | Infection Model | Treatment Regimen | Key Efficacy Parameters | Source |
| Sitafloxacin | - | In vitro & Clinical Data | - | MIC90: 2 µg/mL.[2] Clinical Efficacy: Successful treatment of community-acquired pneumonia caused by P. aeruginosa reported in a clinical trial.[7] | [2][7] |
| Levofloxacin | - | Pneumonia Model | 50, 100, 200, 400 mg/kg/day | Bacterial Load (Lung): Dose-dependent reduction in lung CFU. AUC/MIC ratios of 12.4, 31.2, 62.8, and 127.6 were required for stasis, 1-, 2-, and 3-log10 CFU/g kill, respectively.[8] | [8] |
| Moxifloxacin | - | Chronic Pulmonary Infection | - | Bacterial Load (Lung): Nanoparticle formulation significantly reduced lung bacterial burden.[9] | [9] |
Haemophilus influenzae
| Antibiotic | Mouse Strain | Infection Model | Treatment Regimen | Key Efficacy Parameters | Source |
| Sitafloxacin | - | Nontypable H. influenzae Pneumonia | - | Bacterial Load (Lung): Mean viable bacterial counts reduced to 1.8 ± 0.4 log10 cfu/ml, comparable to ciprofloxacin (1.9 ± 0.3 log10 cfu/ml) from a control of 7.3 ± 0.4 log10 cfu/ml.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for establishing murine pneumonia models for efficacy testing of antimicrobial agents.
Murine Pneumonia Model for Streptococcus pneumoniae
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Penicillin-susceptible or -resistant strain of S. pneumoniae.
-
Inoculum Preparation: Bacteria are grown in an appropriate broth (e.g., Todd-Hewitt broth with yeast extract) to mid-log phase, harvested by centrifugation, washed, and resuspended in sterile saline to the desired concentration (e.g., 106 - 107 CFU/50 µL).
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of the bacterial suspension.
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 or 18 hours). The drug is administered via a clinically relevant route (e.g., oral gavage, subcutaneous or intravenous injection) at various dose levels. A control group receives the vehicle.
-
Efficacy Assessment:
-
Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Load: At specific time points post-treatment, mice are euthanized, and lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Histopathology: Lung tissues may be fixed, sectioned, and stained to evaluate the extent of inflammation and tissue damage.
-
Murine Pneumonia Model for Pseudomonas aeruginosa
-
Animal Model: Female BALB/c or C57BL/6 mice, 6-8 weeks old. Often, mice are rendered neutropenic by treatment with cyclophosphamide to establish a more robust infection.
-
Bacterial Strain: A virulent strain of P. aeruginosa (e.g., PAO1).
-
Inoculum Preparation: Bacteria are grown in a suitable broth (e.g., Luria-Bertani broth) to the desired growth phase, then washed and resuspended in sterile saline or PBS to a concentration of approximately 106 - 108 CFU/50 µL.
-
Infection: Anesthetized mice are infected via intranasal, intratracheal, or aerosol delivery of the bacterial suspension.
-
Treatment: Antibiotic therapy is initiated at a predetermined time after infection. The route and frequency of administration are chosen to mimic clinical usage.
-
Efficacy Assessment:
-
Survival: Mortality is monitored over a set period.
-
Bacterial Load: Lungs are harvested at various time points, homogenized, and plated for CFU enumeration to assess the reduction in bacterial burden.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid can be collected to analyze inflammatory cell influx and cytokine levels.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Murine Pneumonia Model
Caption: Workflow of a typical murine pneumonia model for antibiotic efficacy testing.
Fluoroquinolone Mechanism of Action
Caption: Simplified signaling pathway of the bactericidal action of fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of mechanical ventilation on the moxifloxacin treatment of experimental pneumonia caused by Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Moxifloxacin is not anti-inflammatory in experimental pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moxifloxacin-Loaded Polymeric Nanoparticles for Overcoming Multidrug Resistance in Chronic Pulmonary Infections Caused by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Sitafloxacin Monohydrate: A Comparative Analysis of Cross-Resistance with Other Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sitafloxacin monohydrate's performance against other quinolone antibiotics, with a focus on cross-resistance patterns. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Quinolone Resistance
Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair.[1][2] Resistance to quinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and parC.[1][3][4][5][6] Additionally, increased expression of efflux pumps that actively remove the drug from the bacterial cell can also contribute to resistance.[3][7] Cross-resistance occurs when a mutation conferring resistance to one quinolone also leads to decreased susceptibility to other quinolones.[5][8]
Sitafloxacin, a new-generation fluoroquinolone, has demonstrated potent activity against a broad spectrum of bacteria, including strains resistant to other quinolones.[1][9][10] This is attributed to its balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV.[1][2]
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the in vitro activity of sitafloxacin with other quinolones against both susceptible and resistant bacterial strains. A lower MIC value indicates greater antibacterial potency.
Table 1: Activity against Mycobacterium tuberculosis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Sitafloxacin | 0.0625 | 0.125 |
| Moxifloxacin | 0.0625 | 1 |
| Levofloxacin | 0.125 | 2 |
Data sourced from a study on 106 clinical M. tuberculosis isolates, including 83 multidrug-resistant (MDR) strains.[11] The study highlights that only 15.22% of pre-existing fluoroquinolone-resistant isolates were resistant to sitafloxacin, whereas cross-resistance between ofloxacin, levofloxacin, and moxifloxacin was 80.43%.[12]
Table 2: Activity against Quinolone-Resistant Neisseria gonorrhoeae
| Antibiotic | MIC Range (mg/L) for Ciprofloxacin-Resistant Isolates |
| Sitafloxacin | 0.03 - 0.5 |
| Ciprofloxacin | 2 - 32 |
Data from a study on 35 ciprofloxacin-resistant N. gonorrhoeae isolates.[10] Sitafloxacin demonstrated high activity against these strains, even those with mutations in DNA gyrase and topoisomerase IV.[10]
Table 3: Activity against Fluoroquinolone-Resistant Vibrio cholerae O1
| Antibiotic | Fold-Increase in MIC₉₀ against Resistant Strains |
| Sitafloxacin | 4- to 16-fold more effective than other fluoroquinolones |
This study indicates that sitafloxacin was significantly more potent than ciprofloxacin, ofloxacin, sparfloxacin, and levofloxacin against fluoroquinolone-resistant V. cholerae O1 strains.[13]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing using the following standard methods:
Minimum Inhibitory Concentration (MIC) Determination:
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of antibacterial potency. The most common method cited in the reviewed studies is the agar dilution method .
-
Procedure:
-
A series of agar plates containing serial twofold dilutions of the antibiotic are prepared.
-
The bacterial isolates to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10⁴ colony-forming units per spot).
-
A standardized inoculum of each bacterial strain is spotted onto the surface of the antibiotic-containing agar plates.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Quinolone Resistance-Determining Region (QRDR) Sequencing:
To understand the genetic basis of resistance, the QRDRs of the gyrA and parC genes are sequenced to identify mutations.
-
Procedure:
-
Bacterial DNA is extracted from the cultured isolates.
-
The QRDRs of the gyrA and parC genes are amplified using the polymerase chain reaction (PCR) with specific primers.
-
The amplified PCR products are then sequenced.
-
The obtained DNA sequences are compared to the wild-type sequences to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizing Quinolone Action and Resistance
The following diagrams illustrate the mechanism of action of quinolone antibiotics and the development of resistance.
Caption: Mechanism of action of quinolone antibiotics.
Caption: Development of quinolone resistance.
Discussion on Cross-Resistance
Studies have shown that while cross-resistance among older fluoroquinolones is common, sitafloxacin often retains significant activity against strains that are resistant to other quinolones.[9][11][12] For instance, a point mutation in gyrA that leads to a 16-fold increase in the MIC for sparfloxacin or moxifloxacin may only result in a 4-fold increase in the MIC for sitafloxacin.[1][4] This suggests that the structural modifications in sitafloxacin may allow it to overcome some common resistance mutations.
However, it is important to note that cross-resistance between sitafloxacin and other quinolones can still occur, particularly in strains with multiple mutations in both gyrA and parC.[9][14] For example, in M. genitalium, treatment failure with sitafloxacin is more likely in infections with combined mutations in both genes.[14][15] One study on M. tuberculosis observed cross-resistance between sitafloxacin and moxifloxacin in 40.6% of the tested clinical isolates.[1][4]
In an in vitro study exposing E. coli to various fluoroquinolones, isolates that acquired resistance after 25 days of exposure to sitafloxacin showed a 72% cross-resistance rate to levofloxacin.[7] This highlights that prolonged exposure can lead to the selection of mutants with broad cross-resistance.
Conclusion
This compound demonstrates superior in vitro activity against a wide range of bacteria, including many strains that are resistant to other quinolone antibiotics. Its balanced inhibition of both DNA gyrase and topoisomerase IV likely contributes to its potency and its ability to overcome some common resistance mechanisms. While sitafloxacin is a promising agent against quinolone-resistant pathogens, the potential for cross-resistance, especially in the presence of multiple target gene mutations, should be considered. Continued surveillance and mechanistic studies are crucial for understanding and predicting resistance patterns to ensure the effective use of this important antibiotic.
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mutational landscape of quinolone resistance in Escherichia coli | PLOS One [journals.plos.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effectiveness of sitafloxacin monotherapy for quinolone-resistant rectal and urogenital Mycoplasma genitalium infections: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: Sitafloxacin Monohydrate Stakes Its Claim Against Methicillin-Resistant Staphylococcus aureus
For Immediate Release
In the ongoing battle against antibiotic resistance, the in vivo performance of novel antimicrobial agents is the critical benchmark for their potential clinical success. This guide provides a comprehensive comparison of Sitafloxacin monohydrate's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) in preclinical animal models, juxtaposed with key alternatives including other fluoroquinolones and the standard-of-care agent, vancomycin. The data presented is compiled from peer-reviewed studies to offer an objective analysis for researchers, scientists, and drug development professionals.
Comparative Efficacy of Fluoroquinolones Against Intracellular MRSA
A key challenge in treating MRSA infections is its ability to survive within host cells, shielding it from many antibiotics. In a murine peritonitis model, Sitafloxacin demonstrated superior bactericidal activity against intracellular S. aureus when compared to other fluoroquinolones, levofloxacin and moxifloxacin.[1] This suggests a potent capability to eradicate the pathogen from these protected reservoirs.
Table 1: In Vivo Efficacy of Fluoroquinolones in a Murine Peritonitis Model [1]
| Antibiotic | Dose (mg/kg) | Administration Route | MRSA Strain | Efficacy Endpoint (Mean change in log10 CFU/mL vs. untreated) |
| Sitafloxacin | 20 | Subcutaneous | ATCC 43300 | -2.5 |
| Levofloxacin | 20 | Subcutaneous | ATCC 43300 | -1.8 |
| Moxifloxacin | 20 | Subcutaneous | ATCC 43300 | -1.5 |
Efficacy of Standard-of-Care Agents in Murine MRSA Infection Models
While direct head-to-head in vivo studies comparing sitafloxacin with vancomycin or linezolid are limited in publicly available literature, numerous studies establish the efficacy benchmarks for these standard-of-care agents. The following table summarizes the performance of vancomycin in a murine bacteremia model, providing context for the level of bacterial reduction expected from a first-line MRSA antibiotic.
Table 2: Efficacy of Vancomycin in a Murine MRSA Bacteremia Model [2]
| Antibiotic | Dose (mg/kg) | Administration Route | MRSA Strain | Efficacy Endpoint (Mean log10 CFU reduction vs. control) |
| Vancomycin | 50 | Intravenous | (Not Specified) | 1.84 (Blood) , 1.95 (Kidney) |
| Daptomycin | 50 | Intravenous | (Not Specified) | 2.30 (Blood), 2.14 (Kidney) |
| Ceftaroline | 50 | Intravenous | (Not Specified) | 2.34 (Blood), 2.08 (Kidney) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited.
Murine Peritonitis Model for Intracellular Activity Assessment[1]
-
Bacterial Strain: Staphylococcus aureus strain ATCC 43300 (MRSA) was used for this study.
-
Animal Model: Male ICR mice were used.
-
Infection Protocol: Mice were injected intraperitoneally with a suspension of S. aureus.
-
Phagocytosis: To allow for bacterial phagocytosis by macrophages, a 1-hour window was provided post-infection.
-
Treatment Regimen: Following the phagocytosis period, mice were treated with a single subcutaneous dose of Sitafloxacin (20 mg/kg), Levofloxacin (20 mg/kg), or Moxifloxacin (20 mg/kg).
-
Efficacy Assessment: At 4 hours post-treatment, peritoneal macrophages were harvested. The cells were lysed to release intracellular bacteria. The viable bacterial count (CFU/mL) was determined by plating the lysate on agar plates. The change in bacterial load compared to untreated control animals was then calculated.
Murine Bacteremia Model[2]
-
Bacterial Strains: Five different clinical MRSA strains were utilized.
-
Animal Model: Immunocompetent BALB/c mice were used.
-
Infection Protocol: Mice were rendered bacteremic via an injection of an MRSA suspension.
-
Treatment Regimen: Two hours post-infection, treatment was initiated. Vancomycin was administered at a dose of 50 mg/kg.
-
Efficacy Assessment: Bacterial density in the blood (log10 CFU/mL) and kidneys (log10 CFU/g) was determined after the treatment period and compared to control groups to calculate the log reduction.
Visualizing Experimental Design and Mechanism of Action
To further clarify the processes and mechanisms involved, the following diagrams are provided.
Caption: General workflow for in vivo antibiotic efficacy testing in murine MRSA models.
Caption: Sitafloxacin inhibits MRSA replication by targeting DNA gyrase and topoisomerase IV.
References
- 1. Activity of sitafloxacin against extracellular and intracellular Staphylococcus aureus in vitro and in vivo: comparison with levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Sitafloxacin Monohydrate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Sitafloxacin monohydrate. The following procedural guidance is designed to ensure the safety of laboratory personnel and to detail compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to stringent safety protocols is mandatory to mitigate these risks. The following personal protective equipment is required for all personnel handling this compound.
Personal Protective Equipment (PPE) Requirements
A comprehensive summary of required PPE is detailed below. This guidance is synthesized from multiple safety data sheets to ensure a high level of protection.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] Gloves must be inspected before use and disposed of after handling the compound.[3] | To prevent skin contact which can cause irritation.[1][2] |
| Body Protection | Impervious Clothing | A disposable gown or a clean lab coat should be worn.[1][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved N95 or N100 respirator for powders, or a full face-piece chemical cartridge-type respirator if vapors or splashes are a risk.[3][4] | To prevent inhalation, which may cause respiratory tract irritation.[1][2] |
Operational Handling Plan: A Step-by-Step Protocol
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Preparation : Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and solvent containers, should be readily available.
-
Donning PPE : Follow the sequence outlined in the diagram below for donning PPE.
-
Weighing : Carefully weigh the desired amount of this compound on a calibrated analytical balance within the fume hood. Use anti-static weighing dishes if necessary. Avoid creating dust.[2][3]
-
Solution Preparation : If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. If necessary, use sonication to aid dissolution.[5][6]
-
Post-Handling : After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in the reverse order of donning, as illustrated in the diagram below, to prevent self-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][2]
Personal Protective Equipment (PPE) Workflow
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All solid waste, including contaminated gloves, weighing paper, and disposable gowns, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps : Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure
-
Consult Regulations : All waste must be disposed of in accordance with local, regional, and national regulations.[1][3]
-
Licensed Disposal Service : Contact a licensed professional waste disposal service to handle the final disposal of the hazardous waste.[3]
-
Treatment Methods : The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this compound down the drain or in the regular trash.[3][7]
-
Contaminated Packaging : Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[7]
Spill Management Protocol
In the event of a spill, evacuate the area and prevent entry. Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
Solid Spills : For small spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][8]
-
Liquid Spills : For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable decontaminating agent.
-
Reporting : Report the spill to the appropriate safety officer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. toku-e.com [toku-e.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Sitafloxacin | TargetMol [targetmol.com]
- 6. Sitafloxacin Hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
